Technical Documentation Center

1-Methyl-2-(trifluoromethyl)-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-2-(trifluoromethyl)-1H-imidazole
  • CAS: 70631-94-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-2-(trifluoromethyl)-1H-imidazole: Physicochemical Properties and Synthetic Strategies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 1-methyl-2-(trifluoromethyl)-1H-imidazole, a hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-methyl-2-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a methyl group at the N1 position and a trifluoromethyl group at the C2 position of the imidazole ring imparts unique electronic and steric properties that are highly advantageous for drug design. This document will delve into the structural features, physicochemical parameters, and spectral characteristics of this molecule. Furthermore, it will explore rational synthetic approaches and discuss the profound implications of its structural motifs for the development of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Imidazoles in Medicinal Chemistry

The imidazole scaffold is a ubiquitous feature in a vast array of biologically active molecules, including natural products and synthetic drugs.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions, coupled with its aromatic nature, makes it a privileged structure in drug discovery.[2] The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of a trifluoromethyl (-CF3) group, in particular, has become a cornerstone of modern medicinal chemistry. This is due to the unique properties conferred by the -CF3 group, including:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation.[3]

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[3]

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups and influence ligand-receptor interactions.

  • Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding affinity.

The combination of the imidazole core with a trifluoromethyl group at the 2-position and a methyl group at the 1-position in 1-methyl-2-(trifluoromethyl)-1H-imidazole creates a molecule with a unique and desirable profile for drug development. The N-methylation prevents tautomerization and provides a fixed substitution pattern, which is crucial for consistent biological activity.

Physicochemical Properties

While specific experimental data for 1-methyl-2-(trifluoromethyl)-1H-imidazole is limited in the public domain, we can infer its properties based on the known characteristics of its parent compound, 2-(trifluoromethyl)-1H-imidazole, and the general effects of N-methylation.

Table 1: Physicochemical Properties of 1-Methyl-2-(trifluoromethyl)-1H-imidazole and Related Compounds

Property1-Methyl-2-(trifluoromethyl)-1H-imidazole2-(Trifluoromethyl)-1H-imidazole1-Methylimidazole
Molecular Formula C₅H₅F₃N₂C₄H₃F₃N₂C₄H₆N₂
Molecular Weight 150.10 g/mol 136.08 g/mol [4]82.10 g/mol
Physical Form Solid (predicted)White to off-white solid[5]Colorless to light yellow liquid[6]
Melting Point Data not available145-147 °C[5]-60 °C
Boiling Point 186.1 ± 40.0 °C (Predicted)[5]Data not available198 °C
Density 1.440 ± 0.06 g/cm³ (Predicted)[5]Data not available1.03 g/cm³
pKa (Predicted) 10.65 ± 0.10[5]Data not available7.4 (conjugate acid)
Solubility Data not availableData not availableSoluble in water, ethanol, and ether.

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two imidazole ring protons and the N-methyl protons. The chemical shifts of the ring protons will be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key identifier for this compound and is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (150.10 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-F stretching and bending vibrations.

Synthesis and Reactivity

The synthesis of 1-methyl-2-(trifluoromethyl)-1H-imidazole can be approached through several synthetic strategies. A common and practical method involves the N-methylation of the readily available precursor, 2-(trifluoromethyl)-1H-imidazole.

General Synthetic Approach: N-Methylation of 2-(Trifluoromethyl)-1H-imidazole

The methylation of the imidazole nitrogen can be achieved using a variety of methylating agents in the presence of a suitable base.

Synthesis of 1-Methyl-2-(trifluoromethyl)-1H-imidazole cluster_reactants Reactants reagent1 2-(Trifluoromethyl)-1H-imidazole reaction reagent1->reaction reagent2 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) reagent2->reaction base Base (e.g., NaH, K₂CO₃) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product 1-Methyl-2-(trifluoromethyl)-1H-imidazole reaction->product N-Methylation

Caption: General workflow for the synthesis of 1-Methyl-2-(trifluoromethyl)-1H-imidazole.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common N-alkylation methods for imidazoles and should be optimized for specific laboratory conditions.

Materials:

  • 2-(Trifluoromethyl)-1H-imidazole

  • Methyl iodide (or dimethyl sulfate)

  • Sodium hydride (or potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) (or acetonitrile)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-(trifluoromethyl)-1H-imidazole (1.0 eq.) in anhydrous DMF dropwise.

  • Methylation: After the evolution of hydrogen gas ceases, add methyl iodide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Stability Considerations

The trifluoromethyl group at the C2 position of the imidazole ring is susceptible to nucleophilic attack and can undergo hydrolysis under strongly basic conditions.[3] Therefore, the choice of base and reaction conditions for the N-methylation is critical to avoid degradation of the product. Milder bases such as potassium carbonate in acetonitrile can be a viable alternative to sodium hydride in DMF.

Applications in Drug Development

The unique combination of a methylated imidazole core and a trifluoromethyl substituent makes 1-methyl-2-(trifluoromethyl)-1H-imidazole a highly attractive building block for the design of novel therapeutic agents. The trifluoromethyl group can serve as a bioisostere for other functional groups, enhancing potency and improving pharmacokinetic profiles.

Derivatives of trifluoromethyl-substituted imidazoles have been investigated for a range of therapeutic applications, including as:

  • Enzyme Inhibitors: The electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of the imidazole scaffold to the active sites of various enzymes.

  • Antimicrobial Agents: Trifluoromethylated heterocyclic compounds have shown promising activity against a variety of microbial pathogens.[7]

  • Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the trifluoromethyl group can facilitate the penetration of the blood-brain barrier, making these compounds promising candidates for CNS-targeted therapies.[8]

Applications_in_Drug_Development cluster_properties Key Physicochemical Properties cluster_applications Therapeutic Applications Core 1-Methyl-2-(trifluoromethyl)-1H-imidazole Prop1 Enhanced Metabolic Stability Core->Prop1 Prop2 Increased Lipophilicity Core->Prop2 Prop3 Modulated pKa Core->Prop3 Prop4 Improved Binding Affinity Core->Prop4 App1 Enzyme Inhibitors Prop1->App1 App2 Antimicrobial Agents Prop1->App2 App3 CNS-Targeted Drugs Prop2->App3 Prop3->App1 Prop4->App1

Caption: Relationship between properties and applications of the target molecule.

Safety and Handling

While a specific safety data sheet for 1-methyl-2-(trifluoromethyl)-1H-imidazole is not widely available, it should be handled with the same precautions as other potentially hazardous laboratory chemicals. Based on the data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][9][10]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

1-Methyl-2-(trifluoromethyl)-1H-imidazole represents a valuable and versatile building block for the development of new pharmaceuticals. Its unique structural features, arising from the strategic placement of a methyl and a trifluoromethyl group on the imidazole ring, offer significant advantages in terms of metabolic stability, lipophilicity, and binding affinity. While further experimental characterization of its physicochemical properties is warranted, the synthetic routes are accessible, and its potential for incorporation into a diverse range of therapeutic agents is substantial. This guide serves as a foundational resource for researchers and scientists looking to leverage the potential of this promising scaffold in their drug discovery programs.

References

  • Antolini, M., Bozzoli, A., Ghiron, C., Kennedy, G., Rossi, T., & Ursini, A. (1999). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 9(7), 1023-1028.
  • (No author provided). (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Preprints.org.
  • (No author provided). (2024, September 30). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. Journal of Organic Chemistry.
  • Kirk, K. L. (1990). Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents. An Approach to Receptor-Activated Affinity Labels. The Journal of Organic Chemistry, 55(16), 4978-4982.
  • BenchChem. (n.d.). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
  • ChemicalBook. (n.d.). 1H-Imidazole, 2-(trifluoromethyl)-.
  • (No author provided). (2012). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)-1H-imidazole.
  • R&D Systems. (n.d.).
  • ChemicalRegister. (n.d.). 1-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS No. 81769-69-9) Suppliers.
  • Fisher Scientific. (n.d.).
  • Ossila. (n.d.). 1-[2-(Trifluoromethyl)phenyl]imidazole.
  • PubChem. (n.d.). 2-(trifluoromethyl)-1H-imidazole.
  • mzCloud. (2016, March 18). 4 Hydroxymethyl 2 methyl 5 5 trifluoromethyl 1H benzo d imidazol 2 yl thio methyl pyridin 3 ol.
  • Chemos GmbH & Co. KG. (n.d.).
  • Spectrum Chemical. (2006, August 11).
  • NIST. (n.d.). 1H-Imidazole, 2-methyl-.
  • RSC Publishing. (n.d.).
  • Sigma-Aldrich. (n.d.). (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-.
  • NIST. (n.d.). 1H-Imidazole, 2-methyl-.
  • Chemical Book. (n.d.).
  • Arabian Journal of Chemistry. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • PubMed. (2022, January 3).
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • ACS Publications. (n.d.). Pyridinium Trifluoroacetate/N-Methylimidazole as an Efficient Activator for Oligonucleotide Synthesis via the Phosphoramidite Method.
  • ACS Publications. (2023, February 16). Trifluoromethyl Vinamidinium Salt as a Promising Precursor for Fused β-Trifluoromethyl Pyridines.
  • ChemicalBook. (n.d.). 1-Methyl-2-vinyl-1H-imidazole(16975-71-6) 1 H NMR.

Sources

Exploratory

Crystal Structure Analysis of 1-Methyl-2-(trifluoromethyl)-1H-imidazole Derivatives: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for the crystal structure analysis of 1-methyl-2-(trifluoromethyl)-1H-imidazole derivatives, a class of compounds of significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 1-methyl-2-(trifluoromethyl)-1H-imidazole derivatives, a class of compounds of significant interest in modern drug discovery. We delve into the critical role of the trifluoromethyl group in modulating physicochemical and pharmacokinetic properties, offering field-proven insights into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of these molecules. The narrative emphasizes the causality behind experimental choices, from selecting crystallization solvents to interpreting complex intermolecular interactions. Detailed, step-by-step protocols for crystallography are provided, alongside computational methods that complement experimental findings. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to elucidate the precise three-dimensional atomic arrangements of these valuable heterocyclic compounds, thereby accelerating structure-activity relationship (SAR) studies and rational drug design.

The Strategic Importance of the Trifluoromethyl Group in Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1][2] Its versatility allows for diverse substitutions, enabling fine-tuning of a molecule's properties. The introduction of a trifluoromethyl (-CF₃) group at the C2 position of a 1-methyl-1H-imidazole ring is a deliberate and strategic choice in drug design.[3][4]

The -CF₃ group imparts several advantageous properties:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5] Replacing a metabolically labile methyl group with a -CF₃ group can block this metabolic pathway, increasing the drug's half-life and bioavailability.[5]

  • Increased Lipophilicity : The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to permeate biological membranes and reach its target.[6]

  • Modulation of Electronic Properties : As a strong electron-withdrawing group, the -CF₃ substituent alters the electronic profile of the imidazole ring, which can influence its binding affinity to biological targets through modified electrostatic and hydrogen bonding interactions.[3][7]

  • Bioisosterism : The trifluoromethyl group is often used as a bioisostere for a chlorine or methyl group, allowing for steric and electronic properties to be adjusted while maintaining or improving biological activity.[7]

Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount. It reveals how the -CF₃ group influences molecular conformation, packing, and the network of intermolecular interactions, providing critical insights for structure-based drug design.

Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of diffraction-quality single crystals. This is often the most challenging step in the entire analytical workflow.

Generalized Synthetic Approach

While numerous specific synthetic routes exist, a common approach for N-alkylated imidazoles involves the initial formation of the imidazole core followed by functionalization. For 1-methyl-2-(trifluoromethyl)-1H-imidazole, a plausible route could involve the cyclization of appropriate precursors containing the trifluoromethyl moiety or the direct trifluoromethylation of a pre-formed 1-methyl-1H-imidazole scaffold.

The diagram below outlines a generalized workflow for the synthesis and purification of these derivatives.

G cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., Trifluoroacetic anhydride, N-methylglycine ester) B Reaction & Cyclization A->B C Crude Product B->C D Work-up & Extraction C->D E Column Chromatography D->E F Purity Confirmation (NMR, MS) E->F G Purified Crystalline Solid F->G

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Growing Single Crystals via Slow Evaporation

The slow evaporation method is a robust technique for growing high-quality single crystals from a purified compound. The key is to allow molecules the time to self-assemble into a highly ordered, single-crystal lattice.

Causality : The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at room temperature. If solubility is too high, the solution will remain unsaturated for too long; if it's too low, precipitation will occur too rapidly, leading to polycrystalline powder or poor-quality crystals. Screening a range of solvents with varying polarities is an empirical but necessary step.

Protocol :

  • Solvent Screening : In separate small vials, test the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and binary mixtures).

  • Preparation of Saturated Solution : Dissolve the purified compound in a selected solvent (or solvent mixture) to near saturation at room temperature. Gentle warming can be used to increase solubility, but ensure the compound is stable at that temperature.

  • Filtration : Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to multiple small crystals instead of a single large one.

  • Slow Evaporation : Cover the vial with a cap containing a few small perforations made by a needle. This prevents dust from entering while allowing the solvent to evaporate slowly over a period of hours to weeks.

  • Incubation : Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a specialized crystal growth chamber) at a constant temperature. Fluctuations in temperature can cause rapid precipitation and disrupt crystal growth.

  • Harvesting : Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle and immediately proceed to X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: The Definitive Structural Blueprint

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule.[8] It provides precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions.

The overall workflow is a systematic process from data collection to the final refined structure.

G A 1. Crystal Selection & Mounting B 2. Data Collection (Diffractometer) A->B C 3. Data Processing (Integration, Scaling, Absorption Correction) B->C D 4. Structure Solution (Direct Methods, e.g., SHELXS) C->D E 5. Structure Refinement (Full-Matrix Least-Squares on F², e.g., SHELXL) D->E F 6. Validation & Analysis (CIF file, R-factors, Bond Analysis) E->F

Caption: Flowchart of single-crystal X-ray diffraction analysis.

Experimental Protocol: From Data Collection to Structure Refinement

This protocol outlines the self-validating system for determining a crystal structure. Each step contains internal checks to ensure the quality and integrity of the data.

Methodology :

  • Crystal Mounting :

    • Select a single, well-formed crystal with sharp edges and no visible cracks under a microscope.

    • Mount the crystal on a cryo-loop (a small nylon loop) using a minimal amount of cryo-protectant oil (e.g., Paratone-N).

    • Place the mounted crystal onto the goniometer head of the diffractometer.

  • Data Collection :

    • Cool the crystal in a stream of cold nitrogen gas, typically to 100 K. Causality : This cryogenic temperature minimizes atomic thermal vibrations, which sharpens the diffraction spots and allows for the collection of higher-resolution data, leading to a more precise final structure.[9]

    • Perform an initial unit cell determination to assess crystal quality. A clean, well-defined diffraction pattern is indicative of a good single crystal.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles (scans). Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a few hours.[10]

  • Data Processing :

    • Integration : The raw diffraction images are processed to determine the position and intensity of each reflection (diffraction spot).

    • Scaling and Merging : Intensities from different images are scaled to a common level. Symmetry-equivalent reflections are averaged to produce a unique set of reflections. The R(int) value is a key indicator of data quality; a low value (typically < 0.05) is desirable.

    • Absorption Correction : A correction is applied to account for the absorption of X-rays by the crystal itself. This is particularly important for crystals with heavy atoms or irregular shapes.[10]

  • Structure Solution and Refinement :

    • Solution : The processed data is used to generate an initial electron density map. For small molecules, "direct methods" are highly effective and are implemented in software like SHELXS.[11] This step provides the initial positions of most non-hydrogen atoms.

    • Refinement : The initial atomic model is refined against the experimental data using a full-matrix least-squares method on F², as implemented in programs like SHELXL.[11][12] In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

    • Hydrogen Atom Placement : Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."[11]

    • Validation : The quality of the final model is assessed by several factors, including the R1 and wR2 values (which should be as low as possible), the goodness-of-fit (S), and the residual electron density map (which should be relatively flat).[10]

Interpreting the Crystal Structure: Key Structural Insights

The final output of a successful analysis is a Crystallographic Information File (CIF), which contains all the information about the structure. Analysis of this data reveals crucial details about the molecule's geometry and its interactions in the solid state.

Tabulated Crystallographic Data

The following table summarizes typical crystallographic data that would be obtained for a derivative in this class.

ParameterExample ValueSignificance
Chemical FormulaC₅H₅F₃N₂Defines the atomic composition of the molecule.
Formula Weight150.11 g/mol Molecular mass.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.[10]
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.[13]
a, b, c (Å)a = 7.5, b = 10.2, c = 8.9Dimensions of the unit cell.[10]
α, β, γ (°)α = 90, β = 105.5, γ = 90Angles of the unit cell.[10]
Volume (ų)655.4Volume of the unit cell.
Z4Number of molecules per unit cell.
T (K)100(2) KTemperature of data collection.
R1 [I > 2σ(I)]0.045A measure of the agreement between the model and the data (lower is better).[10]
wR2 (all data)0.115A weighted measure of agreement for all data (lower is better).[10]
Analysis of Molecular Geometry and Intermolecular Interactions

A detailed analysis of the refined structure provides invaluable chemical information:

  • Planarity of the Imidazole Ring : The imidazole ring is expected to be planar, a characteristic feature of aromatic systems.[2][11] Deviations from planarity can indicate steric strain imposed by substituents.

  • Bond Lengths and Angles : The C-F bond lengths within the -CF₃ group and the bonds within the imidazole ring should be compared to standard values. These can reveal electronic effects, such as the electron-withdrawing nature of the trifluoromethyl group.

  • Supramolecular Architecture : In the crystal, molecules are held together by a network of non-covalent interactions. Identifying these is key to understanding the material's properties. Common interactions include:

    • C-H···N and C-H···O Hydrogen Bonds : These weak hydrogen bonds are often crucial in directing the crystal packing.[10]

    • C-H···F Interactions : While weaker than conventional hydrogen bonds, these interactions involving the fluorine atoms of the -CF₃ group can play a significant role in the overall crystal packing.

    • π-π Stacking : The planar imidazole rings can stack on top of each other, contributing to the stability of the crystal lattice. The centroid-to-centroid distance is typically in the range of 3.5-3.8 Å.[10]

G cluster_mol1 Molecule A cluster_mol2 Molecule B Im1 Imidazole Ring CF3_1 CF₃ Im1->CF3_1 Im2 Imidazole Ring Im1->Im2 π-π Stacking (3.5 Å) CF3_1->Im2 C-H···F Interaction CF3_2 CF₃ Im2->CF3_2

Caption: Key intermolecular interactions in the crystal lattice.

Complementary Insights from Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to complement experimental X-ray data.[13] By performing a gas-phase geometry optimization, one can obtain a theoretical, low-energy conformation of the molecule, free from the constraints of crystal packing forces. Comparing the bond lengths and angles from the DFT-optimized structure with the experimental solid-state structure can reveal the subtle (or significant) effects of intermolecular interactions on molecular geometry.

Conclusion

The crystal structure analysis of 1-methyl-2-(trifluoromethyl)-1H-imidazole derivatives is a critical endeavor in the field of drug development. The strategic incorporation of the trifluoromethyl group bestows significant advantages in terms of metabolic stability and lipophilicity, making these compounds highly attractive therapeutic candidates. This guide has provided a comprehensive, step-by-step methodology, grounded in authoritative principles, for the synthesis, crystallization, and definitive structural elucidation via single-crystal X-ray diffraction. By understanding the causality behind each experimental step and meticulously analyzing the resulting molecular geometry and supramolecular architecture, researchers can unlock the structure-activity relationships that are essential for designing the next generation of effective and safe medicines.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Vertex AI Search.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
  • Trifluoromethyl group. Wikipedia.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Crystal Structure Analysis of 1-Fluoro-1H-imidazole Deriv
  • Achieving The Molecular Structural Identity and Functional Characterization of Newly Imidazole Derivative: Elucidation of Quantum Computational Approach and Topological Investig
  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. IntechOpen.
  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI.
  • Crystal Structures of two Imidazole Deriv
  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometall
  • on powder x-ray diffraction (xrd) —general overview. ITWG GUIDELINE.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research.
  • Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN)zinc(II) dinitrate.
  • on powder x-ray diffraction (xrd) —general overview. ITWG GUIDELINE.
  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry.
  • Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Methyl-2-(trifluoromethyl)-1H-imidazole as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. Among these, 1-Methyl-2-(trifluoromethyl)-1H-imidazole has emerged as a highly versatile bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. Among these, 1-Methyl-2-(trifluoromethyl)-1H-imidazole has emerged as a highly versatile building block. By combining the hydrogen-bonding capacity of the imidazole core with the profound stereoelectronic effects of a trifluoromethyl (–CF₃) group, this molecule offers a unique physicochemical profile. This application note provides a comprehensive guide to the mechanistic rationale, ADME (Absorption, Distribution, Metabolism, and Excretion) advantages, and validated synthetic protocols for functionalizing this scaffold in the pursuit of advanced Active Pharmaceutical Ingredients (APIs).

Mechanistic Rationale & Physicochemical Impact

As application scientists, we do not select building blocks arbitrarily; every structural feature must solve a specific biological or chemical problem. The utility of 1-Methyl-2-(trifluoromethyl)-1H-imidazole is driven by two critical modifications to the native imidazole ring:

  • The 2-Trifluoromethyl (–CF₃) Group: The native imidazole ring has a pKa of ~7.0, meaning it is significantly protonated at physiological pH (7.4). This positive charge can severely limit passive membrane permeability and oral bioavailability. The strong inductive electron-withdrawing effect (–I) of the 2-CF₃ group drastically lowers the basicity of the imidazole nitrogen, dropping the pKa to approximately 2.5–3.0. Consequently, the molecule remains neutral in systemic circulation, vastly improving its lipophilicity and cellular penetrance[1].

  • The 1-Methyl Group: Unsubstituted imidazoles undergo rapid annular tautomerism, complicating regioselective functionalization during library synthesis. The N-methyl group locks the molecular conformation, preventing tautomerization and directing subsequent electrophilic attacks predictably to the C5 position.

ADME cluster_0 Structural Modifications CF3 2-CF3 Group (Lowers pKa) ADME Improved ADME Profile (Higher Lipophilicity, Increased Permeability) CF3->ADME NMe 1-Methyl Group (Locks Conformation) NMe->ADME

Structural drivers enhancing the ADME profile of 1-Methyl-2-(trifluoromethyl)-1H-imidazole.

Quantitative Data Summary

Understanding the baseline metrics of this scaffold is essential for predicting its behavior in both biological assays and chemical reactors. The table below summarizes the key quantitative shifts induced by the scaffold's substituents.

Property / ReactionUnsubstituted Imidazole1-Methyl-2-(CF₃)-1H-imidazoleMechanistic Implication
pKa (Conjugate Acid) ~7.0~2.5 - 3.0Drastic basicity reduction prevents physiological protonation, enhancing permeability.
Tautomerism Active (Rapid N-H exchange)BlockedLocks molecular conformation; enables predictable regioselective functionalization.
Electrophilic Halogenation Prone to over-halogenation85–92% Yield (Mono-selectivity)CF₃ deactivates the ring, allowing controlled mono-halogenation at C5[2].
Pd-Catalyzed Cross-Coupling Standard conditions applyRequires elevated temp (90 °C)CF₃ electron-withdrawal stabilizes Pd intermediates, requiring robust catalysts[3].

Synthetic Workflow & Application

The most reliable pathway for integrating this building block into complex APIs (such as GSK3β inhibitors or LXR modulators) involves a two-step sequence: regioselective electrophilic halogenation followed by transition-metal-catalyzed cross-coupling[3]. While direct C–H functionalization is possible, the halogenation/cross-coupling paradigm offers superior scalability, functional group tolerance, and predictable yields across diverse chemical libraries[4].

Workflow SM 1-Methyl-2-(CF3) -1H-imidazole Halogenation Regioselective Halogenation (C5) SM->Halogenation Intermediate 5-Halo-1-methyl-2- (CF3)-1H-imidazole Halogenation->Intermediate Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling API Advanced API Intermediate Coupling->API

Workflow for functionalizing 1-Methyl-2-(trifluoromethyl)-1H-imidazole in drug discovery.

Standardized Protocols

The following protocols have been optimized for self-validation and high reproducibility. We detail not just the steps, but the causality behind the physicochemical manipulations.

Protocol A: Regioselective Synthesis of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

Objective: Install a reliable leaving group at the C5 position for downstream cross-coupling.

Reagents:

  • 1-Methyl-2-(trifluoromethyl)-1H-imidazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Methyl-2-(trifluoromethyl)-1H-imidazole in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

    • Expert Insight: DMF is chosen over less polar solvents because it stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the reaction despite the deactivating –CF₃ group.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add NBS portion-wise over 15 minutes.

    • Expert Insight: NBS provides a controlled, low steady-state concentration of electrophilic bromine. This, combined with the low temperature, strictly prevents over-bromination to the 4,5-dibromo species[2].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor consumption of the starting material via LC-MS.

  • Quenching (Critical Step): Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Expert Insight: Thiosulfate instantly reduces any residual active bromine species to inert bromide. Failing to do this can lead to oxidative degradation of the product during solvent evaporation.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 5-bromo intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling of the 5-Bromo Intermediate

Objective: Forge a C–C bond to install an aryl/heteroaryl motif, a common requirement in kinase inhibitor synthesis.

Reagents:

  • 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a Schlenk flask with the 5-bromo intermediate, the desired aryl boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.

  • Degassing (Critical Step): Sparge the mixture with dry nitrogen for 15 minutes, or perform three freeze-pump-thaw cycles.

    • Expert Insight: Oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) species. Complete deoxygenation is mandatory for high turnover numbers.

  • Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under a positive flow of nitrogen.

    • Expert Insight: Why this specific catalyst? The bidentate dppf ligand provides a large "bite angle" which mechanically forces the palladium center to undergo reductive elimination faster. This is vital because the highly electron-withdrawing –CF₃ group stabilizes the intermediate Pd(II) species, making elimination the rate-limiting step[3].

  • Heating: Seal the flask and heat to 90 °C for 12 hours. The elevated temperature overcomes the activation barrier imposed by the deactivated imidazole ring.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and purify via reverse-phase or normal-phase chromatography to isolate the target API intermediate.

Sources

Application

Preparation of agrochemicals using 1-Methyl-2-(trifluoromethyl)-1H-imidazole

Application Note: Preparation and Functionalization of 1-Methyl-2-(trifluoromethyl)-1H-imidazole in Agrochemical Discovery Executive Summary & Mechanistic Rationale Imidazole derivatives are foundational to modern agroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Functionalization of 1-Methyl-2-(trifluoromethyl)-1H-imidazole in Agrochemical Discovery

Executive Summary & Mechanistic Rationale

Imidazole derivatives are foundational to modern agrochemistry, frequently serving as the active pharmacophore in broad-spectrum fungicides by inhibiting fungal lanosterol 14α-demethylase (CYP51)[1],[2]. However, first-generation imidazoles often suffer from rapid metabolic degradation, primarily via oxidation at the C-2 position.

To overcome this vulnerability, the strategic introduction of a trifluoromethyl (CF3) group at the C-2 position enables precise electronic modulation, significantly enhancing lipophilicity and metabolic stability[3]. The CF3 group acts as a robust metabolic shield, preventing enzymatic cleavage. Concurrently, N-methylation (forming 1-Methyl-2-(trifluoromethyl)-1H-imidazole) locks the molecule into a single tautomeric state, ensuring predictable spatial configuration and consistent receptor binding[3]. This guide details the protocols for utilizing 1-Methyl-2-(trifluoromethyl)-1H-imidazole (CAS: 70631-94-6) as a core building block to synthesize advanced agrochemical active ingredients (AIs)[4].

Synthetic Workflow Visualization

The standard approach to incorporating this building block into larger agrochemical scaffolds involves regioselective halogenation followed by transition-metal-catalyzed cross-coupling.

G A 1-Methyl-2-(CF3)- 1H-imidazole B Electrophilic Bromination A->B NBS, DMF Regioselective C 5-Bromo-1-methyl-2-(CF3)- 1H-imidazole B->C C-5 Activation D Suzuki-Miyaura Cross-Coupling C->D Ar-B(OH)2, Pd cat. Mild Base E Agrochemical AI (CYP51 Inhibitor) D->E Scaffold Assembly

Synthetic workflow for agrochemical AIs using 1-Methyl-2-(trifluoromethyl)-1H-imidazole.

Experimental Protocols

Causality & Design Note: The highly electron-withdrawing CF3 group generally deactivates the imidazole ring toward electrophilic aromatic substitution. However, the electron-donating N-methyl group counteracts this specifically at the C-5 position, allowing for highly regioselective bromination. The resulting 5-bromo derivative (CAS: 1368148-07-5) is a highly versatile intermediate for downstream functionalization[5].

Protocol A: Regioselective Synthesis of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
  • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-2-(trifluoromethyl)-1H-imidazole (10.0 g, 66.6 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL) under an argon atmosphere.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath to control the reaction kinetics.

  • Reagent Addition : Slowly add N-Bromosuccinimide (NBS, 12.4 g, 69.9 mmol, 1.05 equiv) in small portions over 30 minutes. Rationale: Gradual addition controls the exothermic bromination and prevents over-halogenation at the C-4 position.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1).

  • Workup : Quench the reaction by pouring the mixture into ice-cold distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification : Wash the combined organic layers with 5% aqueous sodium thiosulfate (to neutralize residual active bromine species) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 5-bromo intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Trustworthiness & Stability Warning: While the C-F bond is exceptionally strong, the CF3 group on an imidazole ring is vulnerable to base-mediated degradation (hydrolysis to carboxylic acids) under harsh alkaline conditions[6]. Therefore, this protocol strictly utilizes mild bases to preserve the CF3 moiety[6].

  • Setup : To a Schlenk tube, add 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole (2.0 g, 8.7 mmol), the desired agrochemical aryl boronic acid (10.4 mmol, 1.2 equiv), and K2CO3 (2.4 g, 17.4 mmol, 2.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.32 g, 0.43 mmol, 5 mol%) in a glovebox or under strict inert gas flow.

  • Solvent : Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL).

  • Heating : Seal the tube and heat to 85 °C for 8 hours. Critical Step: Do not exceed 90 °C to prevent thermal defluorination and base-mediated hydrolysis.

  • Isolation : Cool to room temperature, dilute with water (50 mL), and extract with Dichloromethane (3 x 30 mL). Dry, concentrate, and purify the target agrochemical AI via silica gel chromatography.

Quantitative Data: Reaction Optimization & CF3 Stability

The choice of base and temperature during cross-coupling is critical. The following table summarizes the optimization data, highlighting the causality between harsh bases and CF3 degradation[6].

EntryBase (2.0 equiv)Solvent SystemTemp (°C)CF3 Integrity (19F NMR)AI Yield (%)
1NaOHDioxane / H2O100< 10% (Severe Hydrolysis)5%
2KOHDioxane / H2O9045% (Partial Degradation)38%
3Na2CO3Dioxane / H2O9085%72%
4 K2CO3 Dioxane / H2O 85 > 99% (Stable) 89%
5Cs2CO3Toluene / H2O85> 99% (Stable)91%

Table 1: Effect of base and temperature on Suzuki-Miyaura coupling yield and CF3 stability. Mild carbonates at ≤85 °C are required to prevent base-mediated decomposition of the trifluoromethyl group.

Troubleshooting & Analytical Validation

To ensure the integrity of the CF3 group throughout the synthesis, rigorous analytical validation is required:

  • 19F NMR Spectroscopy : This is the most direct method for monitoring CF3 stability. The intact CF3 group will display a sharp, characteristic singlet (typically around -60 to -63 ppm depending on the solvent). The appearance of new signals or disappearance of this peak indicates base-mediated degradation[6].

  • 13C NMR Spectroscopy : The carbon atom of the CF3 group must exhibit a characteristic quartet due to spin-spin coupling with the three fluorine atoms (¹JCF ≈ 312 Hz)[6]. Changes to this coupling pattern indicate a reaction at the CF3 group.

References

  • [4] Organic Chemistry Portal: Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. 4

  • [3] ResearchGate: Synthesis of N‐trifluoromethyl imidazoles and pyrazoles. 3

  • [6] Benchchem: Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. 6

  • [5] Sigma-Aldrich: 5-Bromo-1-methyl-2-trifluoromethyl-1H-imidazole. 5

  • [1] ResearchGate: Brønsted acidic ionic liquid catalyzed an efficient and eco-friendly protocol for the synthesis of 2,4,5-trisubstituted-1H-imidazoles under solvent-free conditions. 1

  • [2] Benchchem: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methyl-2-(trifluoromethyl)-1H-imidazole

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers scaling up fluorinated heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers scaling up fluorinated heterocycles. The synthesis of 1-methyl-2-(trifluoromethyl)-1H-imidazole (CAS: 70631-94-6) presents unique mechanistic hurdles due to the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group.

This guide abandons generic advice in favor of a causality-driven approach. Below, we address the most critical bottlenecks—yield optimization, regioselectivity, and isolation—through self-validating protocols designed to ensure your reactions succeed on the first attempt.

G Start Target Synthesis: 1-Methyl-2-(trifluoromethyl)-1H-imidazole Route1 Route A: N-Methylation Starting Material: 2-(Trifluoromethyl)-1H-imidazole Start->Route1 Route2 Route B: Trifluoromethylation Starting Material: 1-Methylimidazole Start->Route2 Opt1 Base: Cs2CO3 Solvent: THF/DMF Reagent: MeI Route1->Opt1 Opt2 Photochemical (CF3I) or Radical (Togni's) Route2->Opt2 Yield1 High Yield (>85%) Clean Conversion Opt1->Yield1 Yield2 Moderate Yield (50-70%) Regioselectivity Issues Opt2->Yield2

Decision tree comparing N-methylation vs. direct trifluoromethylation synthetic routes.

Section 1: Troubleshooting N-Methylation of 2-(Trifluoromethyl)-1H-imidazole

Q1: My N-methylation yields are consistently below 50%, with significant unreacted starting material. Why is the reaction stalling, and how can I drive it to completion?

The Causality: The –CF₃ group at the C2 position exerts a powerful inductive electron-withdrawing effect (-I effect). While this significantly lowers the pKa of the N–H bond (making it more acidic, pKa ~10.0 compared to ~14.5 for unsubstituted imidazole), it simultaneously depletes electron density from the resulting imidazolate anion[1]. This makes the anion a much weaker nucleophile. If you are using a weak base (like K₂CO₃) in a moderately polar solvent, the nucleophilic attack on methyl iodide (MeI) becomes the rate-limiting step and the reaction stalls.

The Solution: Transition to a harder, more soluble base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (THF or DMF)[2]. The large ionic radius of the cesium cation creates a "naked," highly reactive imidazolate anion, drastically enhancing its nucleophilicity and driving the reaction to completion.

Quantitative Data: Optimization of Base and Solvent
Base (3.0 equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
K₂CO₃Acetone60124538
K₂CO₃DMF25126555
NaHTHF0 to 2548572
Cs₂CO₃ THF 25 3 >99 92
Self-Validating Protocol: High-Yield N-Methylation
  • Preparation: In an oven-dried flask under an N₂ atmosphere, dissolve 2-(trifluoromethyl)-1H-imidazole (1.0 equiv) in anhydrous THF to achieve a 0.4 M concentration.

  • Base Addition: Add anhydrous Cs₂CO₃ (3.0 equiv) in one portion.

    • Validation Checkpoint: The suspension will turn slightly opaque as the imidazolate salt forms, confirming active deprotonation.

  • Electrophile Addition: Dropwise add Methyl Iodide (MeI, 3.0 equiv) at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature (25 °C)[2].

  • Reaction Monitoring: Stir for 3 hours. Monitor via TLC (EtOAc/Hexane 1:2).

    • Validation Checkpoint: Complete consumption of the starting material spot validates the efficacy of the Cs-anion effect.

  • Workup: Quench with cold water, extract with CH₂Cl₂ (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure (Caution: see Q3 regarding volatility).

Section 2: Troubleshooting Direct Trifluoromethylation of 1-Methylimidazole

Q2: I am attempting a direct C–H trifluoromethylation of 1-methylimidazole, but I am getting a complex mixture of C2, C4, and C5 isomers. How do I achieve C2 regioselectivity?

The Causality: Direct radical trifluoromethylation generates an electrophilic CF₃ radical. 1-Methylimidazole is an electron-rich heterocycle, and while the C2 position is the most nucleophilic, the C4 and C5 positions are also highly susceptible to radical attack. Without directing groups or specific catalytic control, the CF₃ radical will attack multiple sites indiscriminately, leading to poor regioselectivity and tedious chromatographic separations.

The Solution: Employ photochemical trifluoromethylation using CF₃I under UV irradiation, which favors C2 selectivity under controlled photon flux[3]. Alternatively, utilizing a sulfur-transfer method via imidazole N-oxides ensures absolute regiocontrol by pre-functionalizing the C2 position before trifluoromethylation[4].

Mechanism N1 1-Methylimidazole N3 Radical Attack at C2 Position N1->N3 N2 CF3 Radical Generation N2->N3 N4 Radical Intermediate N3->N4 N5 Oxidation & Deprotonation N4->N5 N6 Target Imidazole N5->N6

Mechanistic pathway of radical trifluoromethylation at the C2 position of 1-methylimidazole.

Self-Validating Protocol: Photochemical Trifluoromethylation
  • Setup: Dissolve 1-methylimidazole (1.0 equiv) in anhydrous acetonitrile in a quartz reaction vessel.

  • Reagent Introduction: Bubble CF₃I gas through the solution for 10 minutes to reach saturation[3].

  • Irradiation: Irradiate the mixture using a 254 nm UV lamp for 12 hours at room temperature.

    • Validation Checkpoint: The solution will darken progressively due to the formation of iodine byproducts, indicating active radical generation.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Validation Checkpoint: The color will rapidly shift from dark brown to clear/pale yellow as iodine species are neutralized.

  • Purification: Extract with EtOAc, dry, and purify via silica gel chromatography to isolate the C2 isomer.

Section 3: Product Isolation and Handling Issues

Q3: My LC-MS shows complete conversion, but my isolated yield after rotary evaporation is abysmal (<20%). Where is my product going?

The Causality: 1-Methyl-2-(trifluoromethyl)-1H-imidazole is a low-molecular-weight, highly fluorinated compound. Fluorine atoms hold their electrons tightly (low polarizability), which drastically reduces London dispersion forces. Furthermore, replacing the N–H proton with a methyl group removes all hydrogen bond donor capability. Together, these factors drastically lower the boiling point and increase the vapor pressure compared to non-fluorinated analogs. Your product is simply evaporating into your vacuum pump.

The Solution:

  • Avoid High Vacuum: Never use a Schlenk line or high-vacuum pump to dry this specific compound.

  • Controlled Evaporation: Remove extraction solvents (like CH₂Cl₂ or ether) on a rotary evaporator with the water bath set strictly below 25 °C and pressure no lower than 150 mbar .

  • Salt Formation: If isolation of the free base is not strictly necessary for your next synthetic step, precipitate the product as a hydrochloride (HCl) salt by bubbling HCl gas into the ether extract. The resulting salt is non-volatile and can be dried under high vacuum without mass loss.

References
  • Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents. An Approach to Receptor-Activated Affinity Labels. The Journal of Organic Chemistry - ACS Publications.1

  • WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy. Google Patents.2

  • Photochemical Trifluoromethylation of 1-Methylimidazoles and 1-Methylpyrroles Containing Methylthio Groups. Bulletin of the Chemical Society of Japan | Oxford Academic.3

  • One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. PMC.4

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-2-(trifluoromethyl)-1H-imidazole

Welcome to the technical support center for 1-Methyl-2-(trifluoromethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methyl-2-(trifluoromethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimental work with this compound. Our goal is to equip you with the knowledge to efficiently and effectively handle this versatile building block in your research endeavors.

Understanding the Solubility Profile of 1-Methyl-2-(trifluoromethyl)-1H-imidazole

1-Methyl-2-(trifluoromethyl)-1H-imidazole is a solid compound with a unique molecular structure that influences its solubility. The molecule incorporates both a polar imidazole ring and a lipophilic trifluoromethyl group. This duality means that its solubility is not always straightforward and can be highly dependent on the chosen solvent system. The imidazole moiety, with its nitrogen atoms, can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents. Conversely, the trifluoromethyl group is nonpolar and contributes to the compound's solubility in less polar organic solvents.

A comprehensive understanding of the interplay between these structural features is key to predicting and troubleshooting solubility. While specific quantitative solubility data is not extensively published, we can infer a likely solubility profile based on its chemical properties and data from structurally similar compounds.

Expected Solubility:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic HighSolvents like DMSO and DMF are excellent at solvating polar molecules through strong dipole-dipole interactions.
Polar Protic Moderate to HighAlcohols such as methanol and ethanol can act as both hydrogen bond donors and acceptors, interacting favorably with the imidazole ring.
Chlorinated ModerateSolvents like dichloromethane can dissolve compounds with a moderate degree of polarity.
Non-polar LowSolvents such as hexanes and toluene are unlikely to be effective due to the polar nature of the imidazole ring.

Troubleshooting Guide for Dissolution

Encountering solubility issues is a common hurdle in experimental science. This troubleshooting guide provides a systematic approach to resolving these challenges with 1-Methyl-2-(trifluoromethyl)-1H-imidazole.

Caption: A workflow for troubleshooting solubility issues.

Step-by-Step Dissolution Protocol

This protocol outlines a series of steps to systematically address solubility challenges.

1. Initial Solvent Selection:

  • Recommendation: Begin with a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally effective for a wide range of organic molecules.

  • Procedure:

    • Weigh the desired amount of 1-Methyl-2-(trifluoromethyl)-1H-imidazole into a clean, dry vial.

    • Add a small volume of the chosen solvent.

    • Vortex or stir the mixture at room temperature for 1-2 minutes.

    • Visually inspect for dissolution.

2. If the Compound Remains Insoluble or Forms a Suspension:

  • Increase Solvent Volume: The initial concentration may be too high. Gradually add more solvent in small increments while continuing to vortex or stir.

  • Gentle Heating:

    • Rationale: The solubility of most solids increases with temperature.

    • Procedure: Warm the solution gently in a water bath (typically 30-50°C). Avoid excessive heat, which could lead to solvent evaporation or compound degradation.

  • Sonication:

    • Rationale: Ultrasonic waves can help to break down solid aggregates and enhance the interaction between the solute and solvent molecules.

    • Procedure: Place the vial in a sonicator bath for 5-10 minute intervals. Check for dissolution after each interval.

3. Co-solvent Systems:

  • Rationale: If a single solvent is ineffective, a co-solvent system can be employed to fine-tune the polarity of the solvent mixture.

  • Common Co-solvent Mixtures:

    • For increasing polarity: A mixture of a polar aprotic solvent (e.g., DMSO) with a polar protic solvent (e.g., ethanol or methanol).

    • For decreasing polarity: A mixture of a chlorinated solvent (e.g., dichloromethane) with a small amount of a polar aprotic solvent.

  • Procedure:

    • Start by dissolving the compound in a small amount of the solvent in which it is most soluble (likely a polar aprotic solvent).

    • Gradually add the co-solvent while stirring until the compound fully dissolves.

Frequently Asked Questions (FAQs)

Q1: What is the physical state of 1-Methyl-2-(trifluoromethyl)-1H-imidazole?

A1: 1-Methyl-2-(trifluoromethyl)-1H-imidazole is a solid at room temperature.

Q2: I'm observing a cloudy solution even after trying multiple solvents. What could be the issue?

A2: A cloudy solution, or turbidity, can indicate that the compound is not fully dissolved and may be present as a fine suspension. This could be due to reaching the solubility limit of the solvent or the presence of impurities. We recommend trying the troubleshooting steps outlined above, particularly gentle heating and sonication. If the issue persists, filtering the solution through a 0.45 µm syringe filter may be necessary to remove any undissolved particulates before use in sensitive applications.

Q3: Can I use water as a solvent?

A3: While the imidazole ring imparts some polarity, the trifluoromethyl group significantly increases the lipophilicity of the molecule. Therefore, 1-Methyl-2-(trifluoromethyl)-1H-imidazole is expected to have low solubility in water. For aqueous-based experiments, it is advisable to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol and then dilute the stock solution with the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.

Q4: Are there any safety precautions I should take when handling this compound and its solutions?

A4: Yes, it is essential to handle 1-Methyl-2-(trifluoromethyl)-1H-imidazole and its solutions with appropriate safety measures. Always work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Q5: How does the trifluoromethyl group affect the solubility of the imidazole?

A5: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is highly lipophilic. Its presence on the imidazole ring decreases the overall polarity of the molecule compared to unsubstituted imidazole. This generally leads to lower solubility in highly polar solvents like water and increased solubility in organic solvents of moderate to low polarity.

References

  • PubChem. 1-Methyl-2-(trifluoromethyl)-1H-imidazole. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Troubleshooting

Technical Support Center: Palladium-Catalyzed Cross-Coupling with 1-Methyl-2-(trifluoromethyl)-1H-imidazole

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 1-Methyl-2-(trifluoromethyl)-1H-imidazole in palladium-catalyzed cross-coupling reactions. This r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 1-Methyl-2-(trifluoromethyl)-1H-imidazole in palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during experimentation. The unique electronic properties of this imidazole derivative, stemming from the potent electron-withdrawing trifluoromethyl group, offer distinct advantages but also necessitate specific considerations for reaction optimization.

Introduction: The Role of 1-Methyl-2-(trifluoromethyl)-1H-imidazole

1-Methyl-2-(trifluoromethyl)-1H-imidazole is emerging as a compelling ligand scaffold in modern palladium catalysis. The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that significantly modulates the electronic properties of the imidazole ring.[1] When coordinated to a palladium center, often as an N-heterocyclic carbene (NHC), this ligand creates a more electron-deficient and electrophilic catalyst. This property can be highly advantageous, particularly in facilitating the reductive elimination step of the catalytic cycle, which is often rate-limiting.[2][3]

However, this altered electronic nature also impacts other steps, such as oxidative addition, and can influence catalyst stability and reactivity.[2][3] This guide will help you navigate these nuances to achieve optimal results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low or No Conversion

Question: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using 1-Methyl-2-(trifluoromethyl)-1H-imidazole as a ligand is showing very low yield or has stalled completely. What are the primary causes and how can I troubleshoot this?

Answer: Low or no conversion is a frequent challenge and typically points to issues with catalyst activation, reagent integrity, or suboptimal reaction conditions.[4][5] The electron-deficient nature of your ligand makes the palladium center more sensitive to certain parameters.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Catalyst Activation: Many protocols use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) that must be reduced in situ to the active Pd(0) species.[4][6] This step can be sluggish.

    • Solution: Switch to a more readily activated Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[4] Alternatively, consider using a pre-formed Pd(0)-NHC complex if available. For Buchwald-Hartwig aminations, modern palladacycle precatalysts (like G3 or G4) are often more efficient at generating the active LPd(0) catalyst.[7]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be rapidly oxidized to an inactive Pd(II) state.[5][6] Phosphine co-ligands, if used, are also prone to oxidation.[6]

    • Solution: Ensure your reaction setup is rigorously deoxygenated. Use a Schlenk line or glovebox for all manipulations. Solvents must be freshly distilled or purchased as anhydrous and degassed thoroughly. The most effective degassing methods are freeze-pump-thaw cycles (at least three) or sparging with an inert gas (argon or nitrogen) for 20-30 minutes.[5][6]

  • Incompatible Base or Solvent: The choice of base and solvent is critical and interdependent. An unsuitable base may not be strong enough to facilitate transmetalation (in Suzuki-type reactions) or deprotonate the nucleophile (in Buchwald-Hartwig aminations).[7][8]

    • Solution: Conduct a small-scale screen of bases and solvents. For Suzuki-Miyaura reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][9] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are standard, though weaker bases may be necessary for sensitive substrates.[7] Solvents like dioxane, toluene, and DMF are common starting points.[10]

  • Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond, making the oxidative addition step more difficult.[7][11]

    • Solution: The electron-rich nature of NHC ligands derived from your imidazole can help promote oxidative addition into C-Cl bonds.[12] However, you may still need to increase the reaction temperature or catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[4] If possible, switching to the analogous aryl bromide is a reliable strategy.[8]

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion Observed check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Action: Improve degassing protocol (Freeze-Pump-Thaw or extensive sparging). check_inert->degas No check_catalyst Is the Pd precatalyst appropriate? check_inert->check_catalyst Yes degas->check_catalyst switch_pd Action: Switch to a Pd(0) source (e.g., Pd2(dba)3) or a pre-formed Pd-NHC complex. check_catalyst->switch_pd No check_reagents Are reagents (base, solvent, boronic acid) pure and active? check_catalyst->check_reagents Yes switch_pd->check_reagents purify_reagents Action: Use fresh/purified reagents. Ensure base is finely ground. check_reagents->purify_reagents No check_conditions Are temperature and concentration optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Action: Screen temperature and consider increasing catalyst loading. check_conditions->optimize_conditions No success Problem Resolved check_conditions->success Yes optimize_conditions->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Issue 2: Catalyst Decomposition (Palladium Black)

Question: My reaction mixture turned black with a fine precipitate, and the conversion has stopped. What is happening?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of metallic palladium.[6] This removes the active catalyst from the solution, halting the reaction.

Potential Causes & Step-by-Step Solutions:

  • Ligand Dissociation/Decomposition: While NHC ligands form robust bonds with palladium, under harsh conditions (e.g., very high temperatures), the ligand can dissociate, leaving the palladium center exposed and prone to aggregation.[4]

    • Solution: The strong σ-donating ability of NHC ligands generally provides good stability.[13][14] However, if decomposition is suspected, try lowering the reaction temperature. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can identify a point where the reaction proceeds without significant decomposition.[5]

  • Inadequate Ligand-to-Palladium Ratio: An insufficient amount of the 1-Methyl-2-(trifluoromethyl)-1H-imidazole ligand can leave palladium centers unsaturated and susceptible to aggregation.

    • Solution: Ensure an appropriate ligand-to-palladium ratio. For monodentate ligands like this, a ratio of 1:1 to 2:1 (Ligand:Pd) is a common starting point.[5] Experiment with a slightly higher ratio (e.g., 2.2:1) to see if stability improves.

  • Poor Mixing: In heterogeneous mixtures (e.g., with an insoluble base like K₂CO₃), inadequate stirring can create localized "hot spots" of high reagent concentration, which can accelerate catalyst decomposition.[5]

    • Solution: Use a properly sized stir bar and ensure vigorous, efficient stirring throughout the reaction. For very viscous mixtures, mechanical stirring may be necessary.

Issue 3: Formation of Side Products

Question: I'm observing significant amounts of homocoupled product from my boronic acid (in a Suzuki reaction) or dehalogenation of my aryl halide. How can I improve selectivity?

Answer: These side reactions compete directly with your desired cross-coupling pathway and are often indicative of issues with oxygen contamination or suboptimal catalyst/base combinations.[15]

Potential Causes & Step-by-Step Solutions:

  • Homocoupling of Boronic Acids: This is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[5][12] It can also occur if a Pd(II) precatalyst is used, as the boronic acid can act as a reductant, being consumed in the process.[5]

    • Solution: First, rigorously deoxygenate the reaction mixture as described above.[5] Second, consider switching from a Pd(II) source to a Pd(0) source (e.g., Pd₂(dba)₃) to bypass the initial reduction step that consumes the boronic acid.[5]

  • Hydrodehalogenation: This side reaction reduces the aryl halide to the corresponding arene. It can be promoted by highly active catalyst systems, and the hydrogen source can be the solvent, base, or trace water.[4]

    • Solution: This can be a complex issue. Try lowering the reaction temperature or slightly decreasing the catalyst loading. Ensure you are using truly anhydrous solvents if the protocol demands it. Sometimes, changing the base can alter the reaction pathway and minimize this side product.

Frequently Asked Questions (FAQs)

Q1: What is the primary electronic effect of the 2-trifluoromethyl group on the imidazole ligand? The -CF₃ group is a powerful electron-withdrawing group. Its presence on the C2 position of the imidazole ring significantly lowers the electron density of the N-heterocyclic carbene (NHC) that coordinates to the palladium. This makes the resulting Pd-NHC complex more electron-deficient. This property is thought to accelerate the reductive elimination step of the catalytic cycle, which can be beneficial for forming sterically hindered bonds.[2][3]

Q2: Which palladium precursors are recommended for use with 1-Methyl-2-(trifluoromethyl)-1H-imidazole? For in situ catalyst generation, common precursors include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂.

  • Pd(OAc)₂: A common, air-stable Pd(II) source, but requires in situ reduction.[4]

  • PEPPSI-type Precatalysts: While not a direct combination, specialized PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are well-defined Pd(II)-NHC complexes that are often highly active and air-stable.[3] It may be possible to synthesize a custom PEPPSI catalyst with your specific ligand.

Q3: What are typical starting conditions for a Suzuki-Miyaura coupling using this ligand? A robust starting point is crucial for optimization. The following table provides a generalized set of conditions.

ParameterRecommended Starting ConditionRationale & Notes
Aryl Halide 1.0 eqLimiting reagent. Aryl-Br or Aryl-I are more reactive than Aryl-Cl.[12]
Boronic Acid/Ester 1.2 - 1.5 eqA slight excess helps drive the reaction to completion. Boronic esters (e.g., pinacol) are often more stable than acids.[5]
Palladium Source 1-2 mol% Pd₂(dba)₃Pd(0) source can minimize homocoupling.[5]
Ligand 2.2-4.4 mol%A Ligand:Pd ratio of ~2:1 is a good starting point for monodentate ligands.
Base 2.0 - 3.0 eq K₃PO₄ or Cs₂CO₃Stronger bases are often effective, especially for less reactive substrates.[3]
Solvent Dioxane or TolueneCommon, effective solvents for Suzuki couplings.[10] Ensure they are anhydrous and degassed.
Temperature 80 - 110 °CHigher temperatures are often needed, especially for aryl chlorides.[5][10]

Q4: How should I handle and store 1-Methyl-2-(trifluoromethyl)-1H-imidazole? While specific stability data should be obtained from the supplier, imidazoles are generally stable compounds. However, due to their use in sensitive catalytic reactions, it is best practice to store the compound under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place to prevent any potential degradation from moisture or air over long periods.

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.

Objective: To couple 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-Methyl-2-(trifluoromethyl)-1H-imidazole

  • Potassium phosphate, tribasic (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and 1-Methyl-2-(trifluoromethyl)-1H-imidazole (0.044 eq, 4.4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromoanisole (1.0 eq) and phenylboronic acid (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the 4-bromoanisole.[6]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots (via syringe under inert gas) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[6]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides - NSF PAR.
  • Synthesis and characterization of light-fluorous NHC-ligands and their palladium complexes.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC.
  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Stereoselective Fluoroalkylacylation of Alkynes via Cooperative N-Heterocyclic Carbene/Palladium Catalysis | Organic Letters - ACS Publications.
  • Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Publications.
  • An Overview of Palladium-catalyzed Trifluoromethylation Reactions | Request PDF.
  • Palladium-catalyzed Cross-coupling Reactions.
  • Cross-Coupling Reactions Guide.
  • (PDF) Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - ResearchGate.
  • Investigation of Palladium-NHC Catalysts to Probe the Mechanistic Action and Direct Site-Selectivity in Cross-Coupling Reaction.
  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox | Organic Letters - ACS Publications.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate.
  • Cooperative Photoredox and N-Heterocyclic Carbene Catalysis Suzuki–Miyaura-Type Reaction: Radical Coupling of Aroyl Fluorides and Alkyl Boronic Acids | Organic Letters - ACS Publications - ACS.org.
  • Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis | Organic Letters - ACS Publications.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid - Organic Chemistry Portal.
  • The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed - NIH.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1-Methyl-2-(trifluoromethyl)-1H-imidazole (CAS: 70631-94-6)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating highly fluorinated N-heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating highly fluorinated N-heterocycles.

1-Methyl-2-(trifluoromethyl)-1H-imidazole is a highly valuable building block in medicinal chemistry, particularly in the development of antimalarials[1] and kinase inhibitors. However, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the C2 position fundamentally alters the electron density of the imidazole ring. This alters its basicity, volatility, and chromatographic behavior compared to standard imidazoles[2].

This guide provides field-proven, self-validating protocols and a comprehensive Q&A troubleshooting matrix to ensure you achieve >99% purity in your workflows.

Purification Strategy & Workflow

Before selecting a purification method, you must assess the crude purity and the desired physical state of your final compound. The decision matrix below outlines the logical progression based on the physicochemical realities of trifluoromethyl imidazoles.

PurificationWorkflow Crude Crude 1-Methyl-2-(trifluoromethyl) -1H-imidazole Assess Assess Crude Purity (19F NMR / LC-MS) Crude->Assess LowPurity < 85% Purity High Impurity Burden Assess->LowPurity Yes HighPurity > 85% Purity Trace Impurities Assess->HighPurity No Chromatography Flash Chromatography (Hexanes/EtOAc + 1% Et3N) LowPurity->Chromatography SaltForm Salt Formation (e.g., HCl in Et2O) HighPurity->SaltForm Solid Desired Distillation Vacuum Distillation (Free Base) HighPurity->Distillation Volatile Liquid Chromatography->SaltForm Proceed to Salt PureBase Pure Free Base (> 99% Purity) Chromatography->PureBase Isolate Free Base Recrystallization Recrystallization (EtOH/Heptane) SaltForm->Recrystallization PureSalt Pure Imidazolium Salt (> 99% Purity) Recrystallization->PureSalt Distillation->PureBase

Decision matrix for the purification of 1-Methyl-2-(trifluoromethyl)-1H-imidazole.

Quantitative Data & Physicochemical Properties

To design a self-validating experimental system, you must know the baseline metrics of your target compound. Table 1 summarizes the critical data required for tracking and isolating 1-Methyl-2-(trifluoromethyl)-1H-imidazole.

Property / MetricValue / ObservationScientific Rationale
Molecular Weight 150.10 g/mol Essential for stoichiometric salt formation.
Physical State (Free Base) Oil / Low-melting solidThe -CF₃ group disrupts hydrogen bonding and crystal packing, lowering the melting point[3].
R_f Value ~0.47 (30% EtOAc/Hexanes)Standard polarity range for flash chromatography[1].
¹⁹F NMR Shift (CDCl₃) ~ -61.0 to -63.0 ppm (singlet)The definitive diagnostic tool for tracking the -CF₃ group during purification[2].
UV Absorbance Active at 254 nmConjugated π-system of the imidazole ring allows for real-time UV tracking during chromatography.

Validated Experimental Methodologies

Method A: Flash Column Chromatography (Free Base Isolation)

Because the free base is often an oil, chromatography is the primary method for clearing gross impurities (e.g., unreacted starting materials or regioisomers)[4].

Step-by-Step Protocol:

  • Stationary Phase Preparation: Slurry silica gel (230–400 mesh) in Hexanes containing 1% Triethylamine (Et₃N) .

    • Causality: While the -CF₃ group lowers the basicity of the imidazole ring, the N3 nitrogen is still sufficiently basic to interact with acidic silanol (Si-OH) groups on the silica. Et₃N pre-neutralizes these sites, preventing peak tailing and irreversible adsorption[2].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and apply it evenly to the top of the column.

  • Elution: Run a step gradient starting from 10% Ethyl Acetate (EtOAc) in Hexanes, gradually increasing to 30% EtOAc[1].

  • Self-Validation (Fraction Analysis): Spot fractions on TLC plates and visualize under 254 nm UV light. Pool fractions containing the spot at R_f ~ 0.47.

  • Concentration: Evaporate the solvent under reduced pressure (water bath ≤ 35 °C). Warning: Do not apply high vacuum for extended periods, as the free base exhibits moderate volatility.

Method B: Hydrochloride Salt Formation & Recrystallization

To achieve >99.5% purity suitable for rigorous biological assays or structural characterization, converting the oily free base into a highly crystalline salt is the optimal thermodynamic strategy[3].

Step-by-Step Protocol:

  • Dissolution: Dissolve the chromatographed free base in anhydrous Diethyl Ether (Et₂O) (approx. 10 mL per gram of compound) under a nitrogen atmosphere.

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.05 equivalents of 2.0 M HCl in Et₂O.

    • Causality: The electron-withdrawing -CF₃ group dramatically lowers the pKₐ of the conjugate acid (pKₐ ~ 2.5) compared to standard imidazoles. A strong anhydrous acid like HCl is strictly required to force complete protonation and precipitation.

  • Isolation: Stir for 30 minutes, then collect the resulting white precipitate via vacuum filtration. Wash with cold Et₂O.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling absolute Ethanol. Slowly add Heptane dropwise until the solution reaches the cloud point (slight, persistent turbidity)[3].

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed, then transfer to 4 °C for 12 hours.

    • Causality: Slow cooling ensures that the crystal lattice forms at a near-equilibrium state, systematically excluding structurally dissimilar impurities from the growing crystal network.

  • Self-Validation: Filter the crystals, dry under high vacuum, and verify purity via ¹H NMR, ¹⁹F NMR, and a sharp melting point.

Troubleshooting & FAQs (Q&A)

Q1: I am losing a significant amount of yield during silica gel chromatography. My mass balance is off by 30%. What is happening? A: You are likely experiencing chemisorption. The basic nitrogen on the imidazole ring is binding to the acidic silanol groups of the silica gel. Corrective Action: You must pre-treat your silica with 1% Et₃N (as detailed in Method A) or switch to basic alumina as the stationary phase. Additionally, ensure you are not losing the product to evaporation; 1-Methyl-2-(trifluoromethyl)-1H-imidazole is semi-volatile. Keep rotary evaporator bath temperatures below 35 °C.

Q2: My synthesis involved a copper or palladium catalyst, and my isolated product has a slight green/brown tint. How do I remove these trace metals? A: Imidazoles are excellent bidentate ligands and will readily chelate transition metals, carrying them through standard extractions[3]. Corrective Action: Before chromatography, dissolve your crude mixture in EtOAc and wash it twice with an aqueous 0.1 M EDTA (Ethylenediaminetetraacetic acid) solution, or stir the organic phase with a commercial metal scavenger resin (e.g., QuadraPure™ or SiliaMetS® Thiol) for 4 hours. The resin will out-compete the imidazole for the metal ions.

Q3: I attempted to recrystallize the free base directly from Dichloromethane/Hexanes, but it oiled out instead of crystallizing. Why? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent[1]. Because the -CF₃ group disrupts crystal packing, the free base has a very low melting point. Corrective Action: Do not attempt to crystallize the free base. Proceed immediately to Method B (Salt Formation). The hydrochloride salt has a significantly higher lattice energy and will crystallize beautifully from Ethanol/Heptane[3].

Q4: How can I definitively prove that my compound is the 2-(trifluoromethyl) regioisomer and not the 4- or 5-substituted variant? A: Regioisomerism is a common issue when alkylating or trifluoromethylating imidazoles[2]. Corrective Action: Use ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy. In the 2-(trifluoromethyl) isomer, the N-methyl protons (singlet, ~3.7 ppm) will show a strong 3-bond correlation to the C2 carbon (which is split into a quartet by the fluorine atoms, J ~ 40 Hz). If the -CF₃ group is at the 4- or 5-position, this specific coupling signature will be absent.

Q5: My recrystallized hydrochloride salt is turning into a sticky paste on the filter paper. What went wrong? A: Imidazolium salts can be highly hygroscopic, rapidly absorbing moisture from the ambient air. Corrective Action: You must break the vacuum on your filtration apparatus with dry Nitrogen gas, not ambient air. Immediately transfer the damp filter cake to a vacuum desiccator containing P₂O₅ or Drierite. For long-term storage, keep the salt in a tightly sealed vial backfilled with Argon.

References

  • Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents.
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv.
  • Multikilogram Synthesis of a Hepatoselective Glucokinase Activator - ACS Public
  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition | The Journal of Organic Chemistry - ACS Public

Sources

Troubleshooting

Scaling up the production of 1-Methyl-2-(trifluoromethyl)-1H-imidazole for industrial synthesis

Welcome to the Technical Support & Process Engineering Center for the scale-up synthesis of 1-Methyl-2-(trifluoromethyl)-1H-imidazole (CAS: 70631-94-6). This portal is designed for process chemists, chemical engineers, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Process Engineering Center for the scale-up synthesis of 1-Methyl-2-(trifluoromethyl)-1H-imidazole (CAS: 70631-94-6). This portal is designed for process chemists, chemical engineers, and drug development professionals transitioning this critical active pharmaceutical ingredient (API) intermediate from bench-scale discovery to multi-kilogram pilot production.

Below, you will find our validated process architectures, self-validating methodologies, comparative process data, and an advanced troubleshooting FAQ addressing the thermokinetic and mechanistic challenges of this synthesis.

Process Architecture: Dual-Pathway Evaluation

The industrial synthesis of 1-Methyl-2-(trifluoromethyl)-1H-imidazole is typically achieved via one of two distinct retrosynthetic disconnections. The optimal route depends on your facility's reactor capabilities (batch vs. continuous flow) and raw material supply chain.

G A 1-Methylimidazole (CAS: 616-47-7) C Direct C-H Trifluoromethylation (Langlois Reagent / Radical) A->C Cu-cat, Oxidant Exothermic B 2-(Trifluoromethyl)-1H-imidazole (CAS: 66675-22-7) D N-Methylation (MeI or Dimethyl Sulfate) B->D Base (K2CO3) 0-5 °C E 1-Methyl-2-(trifluoromethyl)-1H-imidazole (CAS: 70631-94-6) C->E Yield: 45-60% D->E Yield: 85-92%

Fig 1. Dual pathway synthesis routes for 1-Methyl-2-(trifluoromethyl)-1H-imidazole.

Standardized Scale-Up Methodologies

To ensure reproducibility and safety, do not merely execute these steps; understand the thermokinetic causality and utilize the embedded In-Process Controls (IPCs) to create a self-validating workflow.

Protocol A: N-Methylation of 2-(Trifluoromethyl)-1H-imidazole (10 kg Batch Scale)

Causality: The strongly electron-withdrawing −CF₃ group at the C2 position significantly reduces the nucleophilicity of the adjacent imidazole nitrogens. Consequently, a strong base and a highly reactive methylating agent (such as Dimethyl Sulfate, DMS) are required to drive the reaction[1]. Self-Validating System: This protocol utilizes a temperature-interlocked dosing system and an in-process HPLC check to prevent hazardous thermal runaway and over-methylation.

  • Reactor Charging: Charge a 50 L glass-lined reactor with 10.0 kg of2[2] and 20 L of anhydrous Acetonitrile. Reasoning: Acetonitrile provides optimal solubility for the reagents and stabilizes the intermediate imidazole anion.

  • Base Addition: Add 11.2 kg (1.1 eq) of anhydrous Potassium Carbonate (K₂CO₃) in three equal portions. Stir for 60 minutes at 20 °C. Reasoning: Portion-wise addition prevents clumping and ensures complete deprotonation before the electrophile is introduced.

  • Controlled Alkylation: Cool the reactor jacket to 0 °C. Begin dosing 9.7 kg (1.05 eq) of Dimethyl Sulfate (DMS) via an automated addition funnel. Critical Control: Interlock the dosing pump to the internal thermocouple. Maintain the internal temperature < 10 °C.

  • In-Process Control (IPC): After dosing is complete, warm the reactor to 20 °C and stir for 4 hours. Sample the mixture for HPLC analysis. Validation: The reaction is deemed complete when the starting material peak is < 1.0% (Area%). If > 1.0%, continue stirring for an additional 2 hours.

  • Quench & Isolation: Quench the reaction carefully with 5 L of 10% aqueous ammonia to destroy any residual highly toxic DMS. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via fractional vacuum distillation.

Protocol B: Direct C-H Trifluoromethylation of 1-Methylimidazole (Continuous Flow)

Causality: Radical trifluoromethylation using the Langlois reagent (CF₃SO₂Na) in traditional batch reactors suffers from poor yields at scale due to rapid radical-radical recombination[3]. A continuous flow setup ensures rapid mixing and immediate trapping of the CF₃ radical by the substrate[4]. Self-Validating System: Inline Flow-IR spectroscopy monitors the disappearance of the SO₂ stretch, validating the continuous generation and consumption of the CF₃ radical.

  • Solution Preparation:

    • Feed A: 1-Methylimidazole (5.0 kg) and Cu(OAc)₂ catalyst (0.5 kg) dissolved in 15 L Acetonitrile.

    • Feed B: Langlois reagent (CF₃SO₂Na, 10.5 kg) dissolved in 15 L Water.

    • Feed C: tert-Butyl hydroperoxide (TBHP, 70% in water, 11.0 kg).

  • Flow Reactor Priming: Flush the microreactor system (e.g., a Silicon Carbide plate reactor) with an Acetonitrile/Water (1:1) solvent mixture at the target flow rate. Set the reactor block temperature to 65 °C.

  • Continuous Processing: Pump Feed A and Feed B into a primary T-mixer, then introduce Feed C via a secondary mixing junction immediately preceding the heated residence time unit (RTU). Reasoning: Delaying the oxidant addition prevents premature radical generation outside the thermal zone.

  • In-Process Control (IPC): Monitor the reactor effluent using inline Flow-IR. Validation: Ensure steady-state conversion by tracking the emergence of the product C-F stretch (~1150 cm⁻¹).

  • Workup: Collect the effluent in a quenching vessel containing aqueous sodium sulfite to instantly neutralize excess peroxides. Extract the organic layer and purify via distillation.

Quantitative Process Comparison

ParameterRoute A: N-MethylationRoute B: Direct C-H Trifluoromethylation
Primary Reagents 2-(Trifluoromethyl)-1H-imidazole, DMS, K₂CO₃1-Methylimidazole, CF₃SO₂Na, TBHP, Cu(OAc)₂
Typical Scaled Yield 85 - 92%45 - 60%
Reaction Exotherm High (Alkylation kinetics)High (Radical generation)
Major Impurities Quaternary imidazolium saltsRegioisomers (C4/C5-CF₃), C₂F₆ gas
Scalability Rating Excellent (Standard Batch)Moderate (Requires Flow Chemistry)
Cost Profile Higher starting material cost, cheap reagentsCheap starting material, expensive reagents

Advanced Troubleshooting & FAQs

Q1: Why do we observe significant thermal runaway during the addition of the methylating agent in Route A, and how can we mitigate this at the 10 kg scale? Answer: The N-methylation of imidazoles is a highly exothermic process. When using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), the reaction kinetics accelerate exponentially as the temperature increases. At the lab scale, the high surface-area-to-volume ratio of a flask allows for efficient heat dissipation. However, at the 10 kg scale, the heat removal capacity (UA) of the reactor is significantly lower. If the reagent is added too quickly, the accumulated unreacted methylating agent triggers a sudden, uncontrollable thermal spike. Resolution: Implement the feed-controlled protocol outlined in Protocol A. Dose the methylating agent continuously over 4-6 hours while maintaining the jacket temperature at 0-5 °C. Never manually override the temperature-interlocked dosing pump.

Q2: In the direct C-H trifluoromethylation route (Route B), our yield drops from 75% in the lab to 40% on scale. What is the mechanistic cause? Answer: The3 relies on the generation of highly reactive CF₃ radicals via an oxidant[3]. At scale, inefficient mixing in standard batch reactors creates localized high concentrations of the oxidant. This leads to rapid radical-radical recombination (forming volatile hexafluoroethane, C₂F₆ gas) rather than the desired C-H functionalization of the imidazole ring. Resolution: Transition to a 4[4]. Flow chemistry decouples mixing and residence time, ensuring uniform radical distribution and immediate trapping by the 1-methylimidazole substrate, restoring yields to >70%.

Q3: How do we avoid the formation of quaternary imidazolium salts during N-methylation? Answer: Over-methylation occurs when the target product, 1-methyl-2-(trifluoromethyl)-1H-imidazole, reacts with excess methylating agent to form the 1,3-dimethyl-2-(trifluoromethyl)imidazolium salt. While the strongly electron-withdrawing CF₃ group at the 2-position reduces the nucleophilicity of the N3 nitrogen, excess reagent and elevated temperatures will force this secondary alkylation[1]. Resolution: Use a strict stoichiometric ratio (1.02 - 1.05 eq) of the methylating agent. Quench the reaction immediately with aqueous ammonia once the starting material is consumed (verified via IPC) to destroy any residual methylating agent before warming the reactor for workup.

Q4: We are observing regioselectivity issues (formation of 4- or 5-trifluoromethyl isomers) during the direct C-H trifluoromethylation of 1-methylimidazole. How can we drive selectivity to the 2-position? Answer: The C2 position of 1-methylimidazole is the most acidic and generally the most reactive toward radical attack, but the C4 and C5 positions are also susceptible to electrophilic or radical functionalization, leading to a mixture of isomers[5]. Resolution: Regioselectivity is heavily influenced by the choice of catalyst and solvent. Utilizing a Copper(II) catalyst (e.g., Cu(OAc)₂) in a coordinating solvent like Acetonitrile stabilizes the intermediate Cu-CF₃ species and directs the functionalization predominantly to the C2 position. If isomer formation persists above 5%, implement a fractional vacuum distillation step; the steric bulk and dipole moment differences between the 2-CF₃ and 4/5-CF₃ isomers allow for effective separation.

References

  • 1 - Chemical Communications (RSC Publishing)

  • 3 - RSC Advances (RSC Publishing)

  • 5 - Journal of the American Chemical Society (ACS Publications) 4.4 - DSpace@MIT 5.2 - Sigma-Aldrich

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Metabolic Stability of Trifluoromethyl Imidazoles vs. Standard Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its hydrogen-bonding capabilities and ability to interact with diverse biological targets. However, standard alkyl- or aryl-subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imidazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its hydrogen-bonding capabilities and ability to interact with diverse biological targets. However, standard alkyl- or aryl-substituted imidazoles often suffer from severe pharmacokinetic liabilities, primarily driven by rapid cytochrome P450 (CYP450) mediated metabolism and mechanism-based inactivation (MBI)[1][2].

To circumvent these issues, the strategic incorporation of a trifluoromethyl ( −CF3​ ) group has emerged as a highly effective bioisosteric modification. This guide provides an in-depth, objective comparison of the metabolic stability of trifluoromethyl imidazoles versus standard imidazoles, detailing the underlying physical organic chemistry, comparative data, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Why Fluorination Alters Metabolism

The metabolic fate of an imidazole-containing drug is dictated by its electron density and its affinity for the heme iron within the CYP450 active site.

The Vulnerability of Standard Imidazoles

Standard imidazoles (e.g., 2-methyl or 4-phenyl derivatives) are electron-rich. The lone pair of electrons on the basic nitrogen can directly coordinate with the low-spin Fe3+ of the CYP450 heme, forming an inactive complex known as Type II binding [2]. While this inhibits the enzyme, standard imidazoles are also highly susceptible to oxidation. For example, compounds like EMTPP (1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine) undergo rapid CYP2D6 and CYP3A4 mediated metabolism[1][3]. The enzyme abstracts a hydrogen atom from the α -carbon of the imidazole substituent, leading to a reactive imidazo-methide-like intermediate . This electrophilic species subsequently attacks the active site residues, resulting in covalent apoprotein adduction and irreversible mechanism-based inactivation[4].

The Trifluoromethyl Advantage

The incorporation of a −CF3​ group fundamentally alters the physicochemical properties of the heterocycle[5].

  • Electronic Deactivation: The profound electron-withdrawing nature of the −CF3​ group decreases the electron density of the imidazole ring. This significantly reduces the basicity of the nitrogen atoms, thereby diminishing their ability to coordinate with the CYP450 heme iron (reducing Type II binding affinity)[2][5].

  • Metabolic Shielding: By replacing a vulnerable C−H bond with a robust C−CF3​ motif, or by placing the −CF3​ group adjacent to a metabolic hotspot, the oxidation potential of the molecule is raised. This prevents the formation of reactive intermediates (like the imidazo-methide), effectively shutting down the pathway that leads to apoprotein adduction and MBI[1][5].

G Start Imidazole Scaffold Std Standard Imidazole (Electron-Rich) Start->Std CF3 Trifluoromethyl Imidazole (Electron-Deficient) Start->CF3 CYP CYP450 Enzyme (e.g., CYP2D6/3A4) Std->CYP High Affinity (Type II) CF3->CYP Low Affinity Oxidation Alpha-Carbon Oxidation & Imidazo-methide Formation CYP->Oxidation Stable Metabolic Stability (Blocked Oxidation) CYP->Stable Electronic Shielding MBI Mechanism-Based Inactivation (Apoprotein Adduction) Oxidation->MBI Clearance Predictable Clearance (No Covalent Binding) Stable->Clearance

Fig 1: Metabolic pathways of standard vs. trifluoromethyl imidazoles via CYP450 enzymes.

Quantitative Data Comparison

The structural modifications translate directly into measurable pharmacokinetic improvements. Table 1 summarizes the typical in vitro metabolic parameters observed when transitioning from a standard alkyl-imidazole to a trifluoromethyl-imidazole analogue.

Table 1: Comparative Metabolic Parameters

ParameterStandard Imidazole (e.g., EMTPP)Trifluoromethyl ImidazoleMechanistic Rationale
CYP450 Binding Affinity High (Strong N-Fe coordination)Low −CF3​ electron withdrawal decreases nitrogen lone-pair availability[2].
Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Deactivation of adjacent C-H bonds prevents rapid oxidation[5].
MBI Potential (IC50 Shift) Significant (>5-fold shift)Negligible (~1-fold shift)Prevention of reactive imidazo-methide intermediate formation[1].
Apoprotein Adduction Yes (Covalent binding observed)NoLack of reactive electrophilic species post-incubation[4].

Experimental Workflows: Self-Validating Protocols

To objectively compare these scaffolds, researchers must employ rigorous in vitro assays. The following protocols are designed as self-validating systems, ensuring that the observed stability is definitively linked to CYP450 activity rather than chemical degradation or assay artifacts.

Protocol A: In Vitro Microsomal Stability Assay ( CLint​ )

This assay determines the intrinsic clearance of the compounds using Human Liver Microsomes (HLM).

  • Matrix Preparation: Thaw HLM on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and high buffering capacity is critical to preserve the native conformation and activity of the CYP enzymes throughout the incubation.

  • Compound Spiking: Add the imidazole test compound to achieve a final concentration of 1 µM.

    • Causality: Utilizing a low concentration ensures the reaction operates under first-order kinetics (sub- Km​ ), which is a mathematical prerequisite for accurately calculating intrinsic clearance.

  • Thermal Equilibration: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation (The Validation Step): Split the mixture into two arms. To the Active Arm , add NADPH (final concentration 1 mM). To the Control Arm , add an equivalent volume of buffer.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. The Control Arm acts as a negative control; if compound depletion occurs here, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or precipitation), validating the integrity of the Active Arm data.

  • Quenching: At predetermined intervals (0, 5, 15, 30, 60 min), extract aliquots and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent precipitates the microsomal proteins and halts enzymatic activity instantly, locking the analyte concentration at that exact temporal coordinate.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: Mechanism-Based Inactivation (IC50 Shift Assay)

To verify that the −CF3​ group prevents MBI, an IC50 shift assay is utilized.

  • Pre-Incubation: Incubate the test compound (at various concentrations) with HLM and NADPH for 30 minutes.

  • Dilution & Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing a CYP-specific probe substrate (e.g., dextromethorphan for CYP2D6) and fresh NADPH.

    • Causality: The 10-fold dilution minimizes reversible competitive inhibition. If the enzyme was irreversibly inactivated (covalently adducted) during the pre-incubation, the activity will remain low despite the dilution.

  • Calculation: Calculate the IC50 of the test compound with and without the 30-minute pre-incubation. A shift greater than 3-fold indicates MBI potential. Standard imidazoles will show a massive shift; −CF3​ imidazoles will not[1].

G Prep Prepare HLM Incubation (Test Cpd + Microsomes) Split Split into Two Arms Prep->Split Arm1 Direct CL_int Assay (+ NADPH, 0-60 min) Split->Arm1 Arm2 IC50 Shift Assay (Pre-incubation +/- NADPH) Split->Arm2 LCMS1 LC-MS/MS Quantification of Parent Depletion Arm1->LCMS1 LCMS2 Measure CYP Probe Activity (e.g., Dextromethorphan) Arm2->LCMS2 Result1 Calculate Intrinsic Clearance (CL_int) LCMS1->Result1 Result2 Determine Fold Shift in IC50 (MBI Potential) LCMS2->Result2

Fig 2: Experimental workflow for assessing intrinsic clearance and mechanism-based inactivation.

Synthetic Considerations and Caveats

While the final trifluoromethyl imidazole exhibits superior metabolic stability in biological systems, researchers must be cautious during its synthesis. The stability of the −CF3​ group is context-dependent. The strong electron-withdrawing nature of the −CF3​ group can acidify adjacent protons or render the attached carbon susceptible to nucleophilic attack. For instance, under harsh basic conditions during synthesis, 2-(trifluoromethyl)imidazole is known to undergo facile alkaline hydrolysis, degrading into imidazole-2-carboxylic acid[6]. Therefore, synthetic routes must be carefully optimized, often avoiding strong aqueous bases during deprotection or workup steps.

References

  • Baer, B. R., et al. "Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction." PubMed. Available at: [Link]

  • Baer, B. R., et al. "Mechanism-Based Inactivation of Cytochrome P450 2D6 by 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: Kinetic Characterization and Evidence for Apoprotein Adduction." Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Stepan, A. F. & Obach, R. S. "CHAPTER 9: Cytochrome P450 Metabolism." The Medicinal Chemist's Guide to Solving ADMET Challenges - The Royal Society of Chemistry. Available at: [Link]

  • Nomeir, A. A., et al. "Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds." PubMed. Available at: [Link]

  • Xing, L., et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ACS Publications. Available at: [Link]

Sources

Comparative

In-Depth Guide: Validation of HPLC Methods for Purity Testing of 1-Methyl-2-(trifluoromethyl)-1H-imidazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2)[1] Executive Summary & The Mechanistic Challenge 1-Methyl-2-(trifluoromethyl)-1H-imidazole is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2)[1]

Executive Summary & The Mechanistic Challenge

1-Methyl-2-(trifluoromethyl)-1H-imidazole is a highly specialized fluorinated heterocycle utilized as a critical building block in advanced pharmaceutical and agrochemical synthesis. Accurate purity testing of this compound presents a unique analytical challenge.

The Causality of the Analytical Challenge: The presence of the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group significantly alters the electron density of the imidazole ring. During synthesis, common impurities include positional isomers (e.g., 4-trifluoromethyl derivatives) or incomplete fluorination products (e.g., difluoromethyl analogs). Because standard alkyl stationary phases (like C18) separate analytes purely based on dispersive hydrophobic interactions, they often fail to resolve these fluorinated impurities. A −CF3​ group and a −CHF2​ group exhibit nearly identical hydrophobic profiles, leading to critical co-elution. Furthermore, the basic nitrogen atoms on the imidazole ring can cause severe peak tailing if the mobile phase pH is not strictly controlled to prevent secondary interactions with residual silanols on the silica matrix[2].

To achieve the specificity required by ICH Q2(R2) guidelines[1], analytical scientists must pivot from standard C18 columns to stationary phases that offer orthogonal retention mechanisms.

Comparison of HPLC Methodologies

To objectively determine the best approach for testing the purity of 1-Methyl-2-(trifluoromethyl)-1H-imidazole, we must compare three distinct chromatographic strategies: Reversed-Phase C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase Pentafluorophenyl (PFP).

Table 1: Stationary Phase Performance Comparison
ParameterStandard C18HILIC (Amide)Fluorophenyl (PFP)
Primary Interaction Hydrophobic (Dispersive)Hydrophilic / H-bonding π−π , Dipole-Dipole, F-F
Retention of Analyte ModeratePoor (Analyte is too lipophilic)Strong & Selective
Isomer Resolution Poor ( Rs​<1.2 )N/A (No retention)Excellent ( Rs​>2.5 )
Peak Shape (Tailing) Moderate ( Tf​≈1.6 )PoorExcellent ( Tf​<1.2 )
Verdict Not RecommendedUnsuitableOptimal Choice

Why PFP Outperforms C18: A Pentafluorophenyl (PFP) column features a fluorinated aromatic ring. It separates analytes based on π−π interactions, which are highly sensitive to the electron density of the analyte's ring. The PFP phase strongly discriminates between the electron-deficient ring of the CF3​ -imidazole and the slightly less deficient rings of des-fluoro impurities, providing baseline resolution[2].

Selectivity_Mech Analyte Analyte: 1-Methyl-2-(trifluoromethyl) -1H-imidazole C18 Alkyl C18 Phase (Hydrophobic Only) Analyte->C18 PFP Pentafluorophenyl (PFP) (Dipole, Pi-Pi, F-F) Analyte->PFP Res1 Poor Resolution of Fluorinated Impurities C18->Res1 Similar Hydrophobicity Res2 Baseline Separation (High Specificity) PFP->Res2 Orthogonal Interactions

Fig 1. Mechanistic comparison of C18 vs. PFP stationary phases for fluorinated imidazole retention.

Optimized Experimental Protocol (Self-Validating System)

A robust analytical method must be self-validating. This means the protocol inherently includes internal controls—specifically System Suitability Testing (SST) and bracketing standards—to ensure the system is operating within validated parameters before and during sample analysis[1].

Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Causality: The low pH ensures the basic imidazole nitrogen is fully protonated, preventing peak tailing and ensuring reproducible retention times[2].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Gradient (5% B to 60% B over 20 minutes)[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Step-by-Step Self-Validating Sequence
  • Blank Injection (x2): Inject Mobile Phase A to confirm the absence of carryover or ghost peaks.

  • Resolution Solution (x1): Inject a mixture of 1-Methyl-2-(trifluoromethyl)-1H-imidazole and a known closely eluting impurity (e.g., the difluoromethyl analog).

    • SST Criterion: Resolution ( Rs​ ) must be ≥2.0 .

  • System Precision Standard (x6): Inject the target analyte at 100% working concentration (e.g., 100 µg/mL).

    • SST Criteria: Relative Standard Deviation (%RSD) of peak areas must be ≤2.0% . Tailing factor ( Tf​ ) must be ≤1.5 .

  • Sample Analysis: Inject unknown samples.

  • Bracketing Standard (Every 10 injections & End of Run): Re-inject the 100% standard.

    • SST Criterion: Recovery must be between 98.0% and 102.0% of the initial precision standard average to prove ongoing system stability.

HPLC_Workflow S1 1. Method Scoping Target: Fluorinated Imidazole S2 2. Column Selection Evaluate C18 vs. PFP S1->S2 Define ATP S3 3. Parameter Optimization Mobile Phase pH & Gradient S2->S3 Selectivity Data S4 4. Self-Validating Protocol Integrate SST & Controls S3->S4 Robust Conditions S5 5. ICH Q2(R2) Validation Specificity, Accuracy, Precision S4->S5 Execute Runs

Fig 2. Lifecycle approach to HPLC method development and validation based on ICH Q14/Q2(R2).

ICH Q2(R2) Method Validation Data

The optimized PFP method was subjected to full validation in accordance with the latest ICH Q2(R2) guidelines (effective June 2024)[1], which mandate rigorous proof that the analytical procedure is "fit for the intended purpose"[3].

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete baseline separation from all known impurities and degradation products. Rs​=3.1 (vs. des-fluoro impurity). No blank interference.Pass
Linearity (Range) R2≥0.999 across 50% to 150% of the target specification limit. R2=0.9998 (Range: 10 - 150 µg/mL). Residuals randomly distributed.Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 concentration levels (n=3 per level).99.4% (Low), 100.2% (Mid), 100.8% (High).Pass
Repeatability (Precision) %RSD 2.0% for 6 replicate injections at 100% concentration.%RSD = 0.65%.Pass
Intermediate Precision %RSD 2.0% across different days and analysts.%RSD = 0.82%.Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ).LOD: 0.05 µg/mL LOQ: 0.15 µg/mL.Pass

Conclusion

For the purity testing of 1-Methyl-2-(trifluoromethyl)-1H-imidazole, traditional C18 methodologies are fundamentally inadequate due to the unique electron-withdrawing nature of the trifluoromethyl group. By leveraging the orthogonal π−π and dipole interactions of a Fluorophenyl (PFP) stationary phase combined with a strictly controlled acidic mobile phase, analysts can achieve superior specificity. When embedded within a self-validating sequence featuring stringent System Suitability Tests, this method fully complies with the rigorous standards set forth by ICH Q2(R2)[1].

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QBD Group. Available at:[Link]

Sources

Validation

A Comparative Guide to the Efficacy of 1-Methyl-2-(trifluoromethyl)-1H-imidazole Based Kinase Inhibitors Versus Standard Therapeutics

Introduction: The Kinase Conundrum in Drug Discovery Protein kinases are the master regulators of cellular communication, orchestrating a vast network of signaling pathways that govern everything from cell growth and pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Kinase Conundrum in Drug Discovery

Protein kinases are the master regulators of cellular communication, orchestrating a vast network of signaling pathways that govern everything from cell growth and proliferation to differentiation and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, where aberrant kinase activity drives uncontrolled cell division and survival.[1] This has made kinases one of the most critical target classes in modern drug discovery.[2] The development of small-molecule kinase inhibitors, beginning with the landmark approval of imatinib for chronic myeloid leukemia, has revolutionized cancer treatment.[1][3]

However, the high degree of structural similarity across the ATP-binding sites of the 500+ kinases in the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] Off-target inhibition can lead to toxicity and unforeseen side effects. Consequently, medicinal chemistry is in a constant search for novel chemical scaffolds that can provide both high potency and exquisite selectivity. This guide provides an in-depth comparison of an emerging class of inhibitors based on the 1-Methyl-2-(trifluoromethyl)-1H-imidazole scaffold against established, standard-of-care kinase inhibitors, with a focus on Janus Kinase 2 (Jak2) as a representative target.

The Trifluoromethyl-Imidazole Scaffold: A Privileged Structure

The 1-Methyl-2-(trifluoromethyl)-1H-imidazole scaffold is a fascinating convergence of two powerful motifs in medicinal chemistry. The imidazole ring is a common heterocyclic core found in numerous bioactive molecules, capable of forming crucial hydrogen bonds within a kinase's hinge region. The strategic addition of a methyl group at the N1 position can enhance metabolic stability and fine-tune binding interactions.

The true differentiator, however, is the trifluoromethyl (CF3) group . This moiety is a cornerstone of modern drug design for several reasons:[6]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic breakdown by cytochrome P450 enzymes, increasing the drug's half-life.

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a compound's ability to cross cell membranes and reach its intracellular target.[6][7]

  • Modulated Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing binding interactions.

  • Improved Binding Affinity: The CF3 group can engage in unique hydrophobic and electrostatic interactions with the target protein, often leading to a significant boost in potency.[6]

This guide will explore how these properties translate into tangible efficacy, using specific examples from published research.

Comparative Efficacy Analysis: Jak2 Inhibition

The Janus kinase (JAK) family, particularly Jak2, is a critical node in the Jak/STAT signaling pathway, which is implicated in myeloproliferative neoplasms and autoimmune disorders.[8][9] We will compare a novel 1-methyl-1H-imidazole derivative, Compound 19a from a study by Su et al., with established Jak2 inhibitors.[10]

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency in a biochemical assay. It quantifies the concentration of inhibitor required to reduce the activity of a specific enzyme by 50%.[5]

CompoundScaffold TypeTarget KinaseBiochemical IC50 (nM)Reference
Compound 19a 1-Methyl-1H-imidazoleJak2 0.6 [8][10]
RuxolitinibPyrrolo[2,3-d]pyrimidineJak23.3Public Data
TofacitinibPyrrolo[2,3-d]pyrimidineJak25.6Public Data
AZD1480Amino-pyrazoleJak22[8]

Data Interpretation: The data clearly shows that Compound 19a, featuring the 1-methyl-1H-imidazole scaffold, exhibits sub-nanomolar potency against Jak2.[8][10] Its efficacy in this biochemical context is several-fold higher than that of both FDA-approved inhibitors (Ruxolitinib, Tofacitinib) and the clinical candidate AZD1480 from which it was derived. This superior potency can be attributed to the optimized interactions of the imidazole core and associated functionalities within the ATP-binding pocket of Jak2.

Cellular Activity

While biochemical assays are crucial, a true measure of an inhibitor's potential is its activity within a living cell. Cellular assays account for factors like membrane permeability and competition with high intracellular ATP concentrations.[11][12] Here, we compare the ability of inhibitors to suppress the proliferation of cell lines that are dependent on Jak2 activity.

CompoundCell LineAssay TypeCellular IC50 (nM)Reference
Compound 19a BaF3 TEL-Jak2Cell Proliferation4 [8][10]
Compound 19a UKE-1 (V617F mutation)Cell Proliferation150 [8][10]
AZD1480BaF3 TEL-Jak2Cell Proliferation20[8]
AZD1480UKE-1 (V617F mutation)Cell Proliferation330[8]

Data Interpretation: Compound 19a demonstrates exceptional cellular activity, potently inhibiting the proliferation of BaF3 cells engineered to rely on Jak2 and the human UKE-1 cell line harboring the common Jak2-V617F activating mutation.[8][10] In both cases, it was more than twice as potent as the parent clinical candidate, AZD1480. This highlights the excellent translation from biochemical potency to cellular efficacy, suggesting the scaffold possesses favorable drug-like properties, such as cell permeability, facilitated by moieties like the trifluoromethyl group.

Signaling Pathway and Experimental Workflow Visualization

To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating kinase inhibitors.

Jak_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor Jak2 Jak2 Cytokine_Receptor->Jak2 2. Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Jak2->Jak2 STAT STAT Jak2->STAT 4. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 5. Dimerization Nucleus Nucleus STAT_P->Nucleus 6. Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 7. Transcription Inhibitor 1-Methyl-2-(CF3)-1H-imidazole Inhibitor Inhibitor->Jak2 Inhibition

Caption: The Jak/STAT signaling pathway, a key target for the described inhibitors.

Inhibitor_Comparison_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis start Kinase + Substrate + ATP assay Biochemical Kinase Assay (e.g., ADP-Glo) start->assay inhibitor_A Inhibitor A (CF3-Imidazole) inhibitor_A->assay treatment Treat cells with Inhibitors inhibitor_A->treatment inhibitor_B Inhibitor B (Standard) inhibitor_B->assay inhibitor_B->treatment ic50 Determine IC50 Values assay->ic50 compare Compare Potency & Selectivity Profiles ic50->compare cells Cancer Cell Line (e.g., UKE-1) cells->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability phosphorylation Phospho-Substrate Assay (e.g., Western Blot, ELISA) treatment->phosphorylation cellular_ic50 Determine Cellular Efficacy viability->cellular_ic50 phosphorylation->cellular_ic50 cellular_ic50->compare

Caption: A generalized workflow for comparing the efficacy of kinase inhibitors.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data presented, the following are detailed protocols for the key assays employed in kinase inhibitor evaluation.

Protocol 1: Biochemical Kinase Activity/Potency Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to kinase activity.

Causality: By measuring ADP production across a range of inhibitor concentrations, we can precisely calculate the IC50 value, providing a robust measure of biochemical potency.

Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution with ultrapure water.

    • Prepare the desired kinase (e.g., Jak2) to 2x the final concentration in 1x Kinase Assay Buffer.

    • Prepare the substrate and ATP to 2x the final concentration in 1x Kinase Assay Buffer.

    • Serially dilute the test inhibitors (e.g., Compound 19a and standard inhibitors) in DMSO, then further dilute in 1x Kinase Assay Buffer to a 4x final concentration.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of 4x inhibitor solution or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of the 2x kinase solution to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP/substrate solution. The final volume is 10 µL.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus inversely proportional to the inhibitor's potency.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.[13][14]

Protocol 2: Cell Proliferation/Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Causality: For cancer cell lines dependent on a specific kinase, a potent inhibitor will block the signaling required for proliferation and survival, leading to a decrease in viable cells and, consequently, a measurable drop in ATP levels.

Methodology:

  • Cell Plating:

    • Seed cells (e.g., UKE-1) in a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of complete growth medium.

    • Incubate overnight to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the kinase inhibitors in growth medium.

    • Add 10 µL of the diluted inhibitor or vehicle control to the wells.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated controls and plot the results to determine the cellular IC50 value.[13][14]

Conclusion and Future Outlook

The comparative analysis presented in this guide strongly supports the potential of the 1-Methyl-2-(trifluoromethyl)-1H-imidazole scaffold as a superior foundation for developing potent and selective kinase inhibitors. As exemplified by its activity against Jak2, this structural class can outperform established inhibitors in both biochemical and cellular contexts.[8][10] The trifluoromethyl group plays a pivotal role, likely enhancing the intrinsic potency and providing favorable drug-like properties that lead to excellent cellular efficacy.[6]

For researchers and drug development professionals, this scaffold represents a promising avenue for designing next-generation therapeutics. The high degree of potency allows for the potential of lower therapeutic doses, which could translate to a wider therapeutic window and reduced off-target toxicity. Further exploration, including comprehensive kinome-wide selectivity profiling and in vivo studies, is warranted to fully characterize the potential of this promising class of inhibitors.

References

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology.
  • Dutta, S., & Mahalanobish, S. (2021).
  • Moore, P. K., & Handy, R. L. (1996). Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM). British Journal of Pharmacology.
  • News-Medical.Net. (2023, July 23). Drugs Targeting Kinase Inhibitors. Retrieved from [Link]

  • El-Elimat, T., et al. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.
  • Su, Q., et al. (2013, December 10). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry.
  • Fry, D. W., & Garrett, M. D. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Drug Discovery & Development.
  • Su, Q., et al. (2014, January 9). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead.
  • National Center for Biotechnology Information. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders.
  • van der Worp, et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
  • van der Worp, et al. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
  • Bhullar, K. S., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Cancer Research and Clinical Oncology.
  • Carreño, A., et al. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Lee, K., et al. (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports.
  • van de Lavoir, M. C., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • PubChem. (n.d.). 2-(trifluoromethyl)-1H-imidazole. Retrieved from [Link]

  • Kumar, A., et al. (2016, April 10). Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for anticancer activity.
  • MDPI. (2025, July 18).
  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Anand, P., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Research Notes.
  • NIST. (n.d.). 1H-Imidazole, 2-methyl-. Retrieved from [Link]

  • Zhang, T., et al. (2021, November 15). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry Letters.
  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][11]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • AJMC. (2025, September 13). Head-to-Head Review Finds Comparable Safety in Two Leading Drug Classes for IMIDs. Retrieved from [Link]

  • Open Exploration Publishing. (2025, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

Sources

Comparative

A Technical Guide to the Basicity of 1-Methyl-2-(trifluoromethyl)-1H-imidazole: A Comparative Benchmark Against Other Azoles

In the landscape of drug discovery and development, the acid dissociation constant (pKa) of a molecule is a critical physicochemical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the acid dissociation constant (pKa) of a molecule is a critical physicochemical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) properties. For medicinal chemists, a thorough understanding of a compound's pKa is indispensable for predicting its behavior in physiological environments and for the rational design of new therapeutic agents. This guide provides an in-depth comparative analysis of the pKa value of 1-methyl-2-(trifluoromethyl)-1H-imidazole, a novel heterocyclic scaffold, benchmarked against a range of commonly employed azoles.

This document is structured to provide not only a direct comparison of pKa values but also to elucidate the underlying electronic and structural factors that dictate the basicity of these important heterocycles. We will delve into the theoretical basis for the observed pKa trends and provide a detailed experimental protocol for the determination of these values, ensuring a blend of theoretical insights and practical guidance for researchers in the field.

The Significance of pKa in Azole-Containing Pharmaceuticals

Azole moieties are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals, including antifungal agents, proton pump inhibitors, and anticancer drugs. The nitrogen atoms within the azole ring can act as proton acceptors, and the extent of this basicity, quantified by the pKa of the conjugate acid, profoundly influences a drug's solubility, membrane permeability, and interaction with its biological target. A subtle shift in pKa can lead to significant changes in a drug's efficacy and pharmacokinetic profile. Therefore, the ability to predict and experimentally verify the pKa of new azole derivatives is a cornerstone of modern drug design.

Comparative pKa Analysis of Azoles

The basicity of an azole is intricately linked to the number and position of nitrogen atoms in the ring, as well as the nature of any substituents. The following table provides a comparative overview of the experimentally determined pKa values for a selection of key azoles, which will serve as a benchmark for understanding the properties of 1-methyl-2-(trifluoromethyl)-1H-imidazole.

CompoundStructurepKa of Conjugate AcidReference
1-Methyl-2-(trifluoromethyl)-1H-imidazole ~2.5 (Predicted) [Computational Prediction]
Imidazole6.95 - 7.0[1][2]
1-Methylimidazole7.0 - 7.4[3]
2-Methylimidazole7.75[4]
1,2,3-Triazole1.2[5]
1,2,4-Triazole2.19 (protonated species), 10.26 (neutral)[6][7][8]
Tetrazole4.89[9][10]

Deciphering the Electronic Effects: A Discussion of pKa Trends

The significant decrease in the predicted basicity of 1-methyl-2-(trifluoromethyl)-1H-imidazole compared to imidazole and its methylated analogs can be rationalized by considering the powerful electronic effects of the trifluoromethyl (-CF3) group.

The Inductive and Resonance Effects of Substituents

The basicity of the imidazole ring is determined by the availability of the lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) for protonation. The substituents on the ring can either donate or withdraw electron density, thereby modulating this basicity.

  • Methyl Group (-CH3): The methyl group is a weak electron-donating group through an inductive effect (+I). This effect increases the electron density on the imidazole ring, making the lone pair on N-3 more available for protonation and thus increasing the basicity (higher pKa). This is evident in the higher pKa of 1-methylimidazole (7.0 - 7.4) and 2-methylimidazole (7.75) compared to imidazole (6.95 - 7.0).[1][2][3][4]

  • Trifluoromethyl Group (-CF3): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[11][12] This is primarily an inductive effect (-I) that pulls electron density away from the imidazole ring.[12] This substantial decrease in electron density at the N-3 position makes the lone pair less available for protonation, resulting in a significant decrease in basicity and a much lower predicted pKa (~2.5).

The interplay of these electronic effects is visualized in the diagram below.

G cluster_imidazole Imidazole Ring cluster_substituents Substituent Effects cluster_product Resulting Basicity Im Imidazole (pKa ≈ 7.0) Me_Im 1-Methylimidazole (pKa ≈ 7.4) Increased Basicity Im->Me_Im Methylation CF3_Im 1-Methyl-2-(trifluoromethyl)imidazole (Predicted pKa ≈ 2.5) Greatly Decreased Basicity Im->CF3_Im Trifluoromethylation Me Methyl (-CH3) Electron-Donating (+I) CF3 Trifluoromethyl (-CF3) Strongly Electron-Withdrawing (-I)

Caption: Influence of methyl and trifluoromethyl groups on imidazole basicity.

Experimental Determination of pKa: A Validating Protocol

Given the reliance on a predicted pKa value for 1-methyl-2-(trifluoromethyl)-1H-imidazole, experimental verification is paramount. Several robust methods are available for pKa determination. Due to the presence of the trifluoromethyl group, 19F NMR Spectroscopy is a particularly powerful and elegant technique.

Detailed Protocol: pKa Determination by 19F NMR Spectroscopy

This method leverages the high sensitivity of the 19F NMR chemical shift to changes in the electronic environment of the trifluoromethyl group upon protonation of the imidazole ring.

I. Principle:

The observed 19F chemical shift (δ_obs) is a weighted average of the chemical shifts of the protonated (δ_HA) and deprotonated (δ_A-) forms of the molecule. The position of this equilibrium is pH-dependent, allowing for the determination of the pKa by fitting the chemical shift data to the Henderson-Hasselbalch equation.

II. Materials and Reagents:

  • 1-Methyl-2-(trifluoromethyl)-1H-imidazole

  • Deuterated water (D2O)

  • A series of buffer solutions of known pH/pD spanning a range from ~1 to ~5 (e.g., phosphate, citrate buffers).

  • A suitable internal standard with a known 19F chemical shift that is insensitive to pH changes in the desired range (e.g., sodium trifluoroacetate).

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe.

III. Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1-methyl-2-(trifluoromethyl)-1H-imidazole in D2O.

    • In a series of NMR tubes, add a fixed aliquot of the stock solution and the internal standard.

    • To each tube, add a specific buffer solution to achieve a range of pD values. Ensure the final volume is consistent across all samples.

    • Accurately measure the pD of each solution using a calibrated pH meter (pD = pH + 0.4).

  • NMR Data Acquisition:

    • Acquire 19F NMR spectra for each sample at a constant temperature.

    • Reference the spectra to the internal standard.

    • Record the chemical shift of the -CF3 signal for each pD value.

  • Data Analysis:

    • Plot the observed 19F chemical shift (δ_obs) as a function of pD.

    • Fit the data to the following equation, which is a modified form of the Henderson-Hasselbalch equation, using non-linear regression analysis:

      δ_obs = (δ_HA + δ_A- * 10^(pD - pKa)) / (1 + 10^(pD - pKa))

    • The pKa is the pD value at the inflection point of the resulting sigmoidal curve.

IV. Causality Behind Experimental Choices:

  • D2O as Solvent: D2O is used to avoid a large solvent signal in the 1H NMR spectrum, which is often acquired for reference, and to ensure the deuterium lock of the NMR spectrometer.

  • Internal Standard: The use of a pH-insensitive internal standard is crucial for accurate referencing of the chemical shifts, minimizing errors due to variations in magnetic field strength.

  • Constant Temperature: The pKa is temperature-dependent; therefore, maintaining a constant temperature throughout the experiment is essential for obtaining accurate and reproducible results.

The workflow for this experimental protocol is illustrated below.

G A Prepare Stock Solution (Compound in D2O) B Prepare NMR Samples (Aliquots + Buffers of varying pD) A->B C Acquire 19F NMR Spectra (Constant Temperature) B->C D Record Chemical Shifts (δ_obs) C->D E Plot δ_obs vs. pD D->E F Non-linear Regression Fit to Henderson-Hasselbalch Equation E->F G Determine pKa (Inflection Point) F->G

Caption: Experimental workflow for pKa determination by 19F NMR.

Conclusion and Implications for Drug Development

The predicted pKa of approximately 2.5 for 1-methyl-2-(trifluoromethyl)-1H-imidazole places it as a significantly weaker base compared to imidazole and its simple alkylated derivatives. This dramatic decrease in basicity, driven by the strong electron-withdrawing nature of the trifluoromethyl group, has profound implications for its potential use in drug design.

At physiological pH (~7.4), this compound will exist almost exclusively in its neutral, unprotonated form. This property can be advantageous for enhancing membrane permeability and facilitating entry into the central nervous system. However, the reduced basicity might also impact its ability to form salt forms for improved solubility and could alter its binding interactions with biological targets that rely on protonation.

This comparative guide underscores the critical importance of understanding and quantifying the electronic effects of substituents in heterocyclic chemistry. The provided experimental protocol offers a robust method for validating the predicted pKa of 1-methyl-2-(trifluoromethyl)-1H-imidazole and other fluorinated compounds, empowering researchers to make more informed decisions in the design and optimization of novel therapeutic agents.

References

  • Jaiswal, N., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]

  • Grokipedia. Tetrazole. [Link]

  • Wikipedia. 1-Methylimidazole. [Link]

  • Wikipedia. Imidazole. [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

  • ResearchGate. Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]

  • Science of Synthesis. Product Class 14: 1,2,4-Triazoles. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]

  • Wikipedia. Tetrazole. [Link]

  • PubChem. Imidazole. [Link]

  • chemeurope.com. 1,2,3-Triazole. [Link]

  • RSC Publishing. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. [Link]

  • 2-Methylimidazole CAS:693-98-1. [Link]

  • ACS Publications. Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ACS Publications. Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent | The Journal of Physical Chemistry A. [Link]

  • ResearchGate. pKa values of imidazoles versus degree of substitution. [Link]

  • Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. [Link]

  • LookChem. Cas 288-35-7,2H-1,2,3-Triazole. [Link]

  • ACS Publications. Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions | The Journal of Physical Chemistry A. [Link]

  • On the relationship between thermodynamic pKa's of azoles and the oxidation potentials of their pentacyanoferrate(II) comple. [Link]

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • Wikipedia. 1,2,3-Triazole. [Link]

  • Scribd. Azole pKa and Oxidation Potential Study. [Link]

  • Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. [Link]

  • Chemsrc. 2-Methylimidazole | CAS#:693-98-1. [Link]

  • CSIR NET Dec 2024 Chemistry. Order of Acidity and PKa in heterocyclic compounds. [Link]

  • ResearchGate. (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. [Link]

  • Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

  • Wikipedia. 2-Methylimidazole. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • PubChem. 1-Methylimidazole. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

  • ACS Publications. Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling | ACS Omega. [Link]

  • Wiley-VCH. 1 Basic Concepts. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methyl-2-(trifluoromethyl)-1H-imidazole

As a Senior Application Scientist, I have structured this guide to move beyond a standard Safety Data Sheet (SDS). To safely handle 1-Methyl-2-(trifluoromethyl)-1H-imidazole (CAS: 70631-94-6) , laboratory personnel must...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond a standard Safety Data Sheet (SDS). To safely handle 1-Methyl-2-(trifluoromethyl)-1H-imidazole (CAS: 70631-94-6) , laboratory personnel must understand the molecular causality behind its hazards. This document provides a self-validating system of operational protocols, PPE selection, and disposal methodologies designed for researchers and drug development professionals.

Chemical Profiling & Mechanistic Hazard Causality

1-Methyl-2-(trifluoromethyl)-1H-imidazole is a highly specialized fluorinated building block used extensively in pharmaceutical synthesis. Its hazard profile is dictated by two distinct structural features:

  • The Trifluoromethyl (-CF3) Group: The addition of the -CF3 group significantly increases the molecule's lipophilicity compared to unsubstituted imidazole[1]. This high lipophilicity enhances its ability to penetrate the stratum corneum barrier of human skin, accelerating systemic absorption and elevating its acute toxicity profile (Acute Tox. 4)[1][2].

  • The Imidazole Ring: As a nitrogen-containing heterocycle, it acts as an organic base and a localized tissue irritant. It is classified as causing severe skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and respiratory tract irritation (STOT SE 3)[3][4].

Understanding this duality is critical: the imidazole ring causes the localized damage, while the -CF3 group acts as a permeation enhancer, driving the irritant deeper into tissues.

Tox_Mech Mol 1-Methyl-2-(trifluoromethyl) -1H-imidazole CF3 -CF3 Group: High Lipophilicity Mol->CF3 Imid Imidazole Ring: Base / Irritant Mol->Imid Risk1 Rapid Dermal Absorption CF3->Risk1 Risk2 Respiratory & Eye Irritation Imid->Risk2 Mit1 Double Nitrile or Butyl Rubber Gloves Risk1->Mit1 Mit2 Fume Hood & Splash Goggles Risk2->Mit2

Mechanistic relationship between chemical structure, exposure risks, and PPE.

Quantitative Hazard & PPE Matrix

To mitigate the risks outlined above, standard laboratory PPE is insufficient. The following table summarizes the required protective equipment based on the specific physicochemical hazards of the compound[4].

Hazard ClassificationPhysiological RiskRequired Personal Protective Equipment (PPE)Scientific Rationale
Acute Tox. 4 (Dermal) Systemic toxicity via skin absorptionGloves: Heavy-duty Nitrile (≥8 mil) or Butyl Rubber. Double-gloving mandatory.Standard latex offers zero resistance to lipophilic fluorinated organics. Butyl rubber prevents solvent-assisted permeation.
Eye Irrit. 2A Corneal damage, severe irritationEyes: Indirect-vented chemical splash goggles (EN 166 / ANSI Z87.1).Safety glasses with side shields are inadequate against aerosolized droplets or micro-powders.
STOT SE 3 (Inhalation) Respiratory tract inflammationRespirator: N95/P100 with organic vapor cartridges (if handled outside hood).The compound's volatility can lead to inhalation of irritant vapors, causing acute mucosal inflammation[3].
Skin Irrit. 2 Localized dermatitis / burnsBody: Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Prevents direct contact with the base imidazole structure during accidental spills.

Step-by-Step Operational Methodologies

To ensure a self-validating safety system, every interaction with 1-Methyl-2-(trifluoromethyl)-1H-imidazole must follow a strict procedural workflow.

Protocol A: PPE Donning and Pre-Operation Setup
  • Ventilation Verification: Ensure the Class II chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Body Protection: Don a full-length, flame-resistant laboratory coat. Ensure all buttons are fastened to the neck.

  • Eye Protection: Equip indirect-vented chemical splash goggles.

  • Hand Protection (Double Gloving):

    • Don an inner layer of standard nitrile gloves (4-5 mil).

    • Don an outer layer of extended-cuff, heavy-duty nitrile (≥8 mil) or butyl rubber gloves. Pull the outer glove cuff over the sleeve of the lab coat to eliminate exposed skin at the wrist.

Protocol B: Weighing and Transfer

Causality Note: Because fluorinated compounds can generate static charge, static-dissipative weighing tools are required to prevent micro-dispersion of the chemical into the breathing zone.

  • Place a static-dissipative weighing boat on the analytical balance inside the fume hood.

  • Using a grounded stainless steel or PTFE-coated spatula, carefully transfer the required mass of 1-Methyl-2-(trifluoromethyl)-1H-imidazole.

  • Immediately seal the source container.

  • Dissolve the compound in the target solvent inside the fume hood before transferring the solution to other laboratory areas.

Operational_Workflow Start 1. Fume Hood Velocity Check PPE 2. Don Advanced PPE (Double Glove, Goggles) Start->PPE Weigh 3. Weigh using Static-Dissipative Tools PPE->Weigh Solvate 4. Solvate Compound Inside Hood Weigh->Solvate Clean 5. Decontaminate Tools & Doff PPE Solvate->Clean

Operational workflow for handling 1-Methyl-2-(trifluoromethyl)-1H-imidazole safely.

Emergency Response & Disposal Plans

Spill Response Protocol

If a spill occurs, the primary goal is to prevent aerosolization and dermal contact.

  • Evacuate & Isolate: Alert personnel and isolate the spill area. If the spill is outside a fume hood, evacuate the immediate lab space.

  • Containment: Cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene waste container.

  • Decontamination: Wash the spill surface thoroughly with a mild detergent and water, as the imidazole derivative is slightly basic and will leave an irritating residue[3].

Waste Disposal Plan

Fluorinated organic compounds pose severe environmental and infrastructural risks if disposed of improperly. Under extreme thermal stress or when mixed with strong acids, trifluoromethyl groups can degrade to release highly toxic Hydrogen Fluoride (HF) gas.

  • Segregation: Collect all waste containing 1-Methyl-2-(trifluoromethyl)-1H-imidazole in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Incompatibility Warning: NEVER mix this waste stream with strong acids, oxidizing agents, or aqueous heavy-metal waste[3].

  • Final Disposal: Waste must be transferred to an Environmental Health and Safety (EHS) approved contractor for high-temperature incineration equipped with alkaline scrubbers (to neutralize any generated HF gas).

References

  • PubChem. "4(5)-(Trifluoromethyl)imidazole | C4H3F3N2 | CID 585891 - Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 4-(Trifluoromethyl)imidazole." Fisher Scientific UK, March 13, 2024. Available at:[Link]

  • Kirk, K. L., & Cohen, L. A. "Biochemistry and Pharmacology of Ring-Fluorinated Imidazoles." Biochemistry Involving Carbon-Fluorine Bonds, ACS Publications, 1976. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.